Technical Documentation Center

4-Pyrimidinol, 6-methyl-5-nitro- Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Pyrimidinol, 6-methyl-5-nitro-

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 6-methyl-5-nitropyrimidin-4-ol (CAS 25624-76-4): Properties, Synthesis, and Applications

Abstract: 6-methyl-5-nitropyrimidin-4-ol is a heterocyclic organic compound featuring a pyrimidine core, a structure of immense importance in medicinal chemistry and drug development.[1][2][3][4] Its functionalization wi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: 6-methyl-5-nitropyrimidin-4-ol is a heterocyclic organic compound featuring a pyrimidine core, a structure of immense importance in medicinal chemistry and drug development.[1][2][3][4] Its functionalization with both a nitro group and a methyl group makes it a versatile intermediate for the synthesis of more complex, biologically active molecules. This guide provides a comprehensive technical overview of its molecular profile, predicted spectroscopic characteristics, a plausible synthetic pathway, potential applications in research, and essential safety and handling protocols, tailored for researchers and drug development professionals.

Core Molecular Profile

6-methyl-5-nitropyrimidin-4-ol is characterized by a pyrimidine ring substituted at positions 4, 5, and 6. A critical feature of this and related hydroxypyrimidines is the existence of keto-enol tautomerism, where the molecule can exist in equilibrium between the hydroxyl (-ol) form and a keto (-one) form.[5][6] In the solid state, the keto (pyrimidin-4-one) tautomer is often favored due to intermolecular hydrogen bonding.[5][6]

IdentifierValueSource
CAS Number 25624-76-4
Molecular Formula C₅H₅N₃O₃[7]
Molecular Weight 155.11 g/mol [7]
IUPAC Name 6-methyl-5-nitropyrimidin-4-olN/A
Alternate Name 6-methyl-5-nitro-4(3H)-pyrimidinone[8]

Physicochemical Properties (Predicted)

PropertyPredicted Value
Boiling Point 249.8 ± 43.0 °C
Density 1.62 ± 0.1 g/cm³
pKa 6.62 ± 0.50
Structural Insight: Tautomerism

The equilibrium between the aromatic alcohol (enol) form and the non-aromatic amide (keto) form is a key determinant of the molecule's reactivity and biological interactions. The pyridone form is often stabilized by resonance and hydrogen bonding.[9]

Caption: Keto-enol tautomerism of the title compound.

Spectroscopic & Analytical Characterization (Predictive Analysis)

Technique Expected Features Rationale
¹H NMR ~11.0-13.0 ppm (broad s, 1H, N-H); ~8.5 ppm (s, 1H, C2-H); ~2.5 ppm (s, 3H, CH₃)The N-H proton of the pyrimidinone is typically deshielded and broad. The C2-H is on an electron-deficient aromatic ring. The methyl group is a simple singlet.
¹³C NMR ~160 ppm (C=O); ~155 ppm (C6); ~150 ppm (C2); ~130 ppm (C5); ~20 ppm (CH₃)Carbonyl carbons are highly deshielded. C2, C4, and C6 are sp² carbons in a heteroaromatic system, while C5 is influenced by the nitro group. The methyl carbon appears in the typical aliphatic region.
Infrared (IR) 3200-3000 cm⁻¹ (N-H stretch); 1700-1650 cm⁻¹ (C=O stretch); 1600-1550 cm⁻¹ (C=N/C=C stretch); 1550 & 1350 cm⁻¹ (N-O asymmetric/symmetric stretch)These frequencies correspond to the key functional groups: the amide N-H and C=O of the keto tautomer, ring vibrations, and the characteristic strong absorptions of the nitro group.[10]
Mass Spec. (EI) m/z 155 (M⁺); 125 (M⁺ - NO); 109 (M⁺ - NO₂); 81 (M⁺ - NO₂ - CO)The molecular ion peak corresponds to the molecular weight. Common fragmentation pathways for nitroaromatics include the loss of NO and NO₂, followed by fragmentation of the pyrimidine ring.
Plausible Mass Spectrometry Fragmentation

fragmentation parent C₅H₅N₃O₃ m/z = 155 (M⁺) frag1 [M - NO]⁺ m/z = 125 parent->frag1 - NO frag2 [M - NO₂]⁺ m/z = 109 parent->frag2 - NO₂ frag3 [M - NO₂ - CO]⁺ m/z = 81 frag2->frag3 - CO

Caption: Predicted fragmentation pathway in Mass Spectrometry.

Synthesis and Reactivity

Proposed Synthesis Pathway

A direct, documented synthesis for 6-methyl-5-nitropyrimidin-4-ol is not prominently available. However, a chemically sound and efficient pathway can be proposed based on established pyrimidine synthesis protocols.[3][11] A common method involves the condensation of a β-ketoester with urea, followed by nitration of the resulting pyrimidine ring.

Step-by-Step Protocol (Hypothetical)

  • Cyclocondensation:

    • To a solution of sodium ethoxide (1.1 eq) in absolute ethanol, add urea (1.1 eq) and ethyl acetoacetate (1.0 eq).

    • Reflux the mixture for 6-8 hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture to room temperature and acidify with concentrated HCl to precipitate the product.

    • Filter the solid, wash with cold water, and dry to yield 6-methylpyrimidin-4-ol.

  • Nitration:

    • Carefully add the synthesized 6-methylpyrimidin-4-ol (1.0 eq) in portions to a cold (0-5 °C) mixture of concentrated sulfuric acid and fuming nitric acid.

    • Stir the mixture at low temperature for 1-2 hours, then allow it to warm to room temperature and stir for an additional 4-6 hours.

    • Pour the reaction mixture onto crushed ice to precipitate the crude product.

    • Filter the solid, wash thoroughly with cold water to remove excess acid, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure 6-methyl-5-nitropyrimidin-4-ol.

Synthesis Workflow Diagram

synthesis cluster_reactants Starting Materials cluster_reagents Reagents & Conditions r1 Ethyl Acetoacetate c1 1. NaOEt, EtOH, Reflux 2. HCl r1->c1 intermediate Intermediate: 6-methylpyrimidin-4-ol r2 Urea r2->c1 c1->intermediate Cyclocondensation c2 H₂SO₄, HNO₃ 0°C to RT product Final Product: 6-methyl-5-nitropyrimidin-4-ol c2->product Nitration intermediate->c2

Caption: Proposed two-step synthesis of the title compound.

Chemical Reactivity

The reactivity of 6-methyl-5-nitropyrimidin-4-ol is dictated by its functional groups:

  • Nitro Group: The nitro group is a strong electron-withdrawing group, activating the pyrimidine ring for certain reactions. It can be readily reduced to an amino group (-NH₂), a crucial transformation for creating diverse libraries of compounds.

  • Hydroxyl/Keto Group: The hydroxyl group can be converted to a chlorine atom using reagents like phosphorus oxychloride (POCl₃).[12] This chloro-substituent is an excellent leaving group, enabling nucleophilic aromatic substitution (SₙAr) reactions to introduce various amines, alkoxides, or other nucleophiles at the C4 position.[13][14]

  • Pyrimidine Ring: The ring itself is relatively stable but can undergo transformations, especially when activated by the nitro group.[15]

Applications in Research & Development

The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[1][16] The title compound is not an end-product therapeutic but a highly valuable building block.

  • Scaffold for Kinase Inhibitors: Many kinase inhibitors feature a substituted pyrimidine core that mimics the adenine of ATP, binding to the kinase hinge region. The 5-nitro group can be reduced to an amine, which can then be acylated or coupled to form complex molecules targeting enzymes like cyclin-dependent kinases (CDKs).[17]

  • Precursor for Antitumor and Antiviral Agents: Substituted 5-nitropyrimidines have been investigated as potential antitumor and antiviral agents.[18] The specific substitution pattern of 6-methyl-5-nitropyrimidin-4-ol provides a unique starting point for developing novel analogues with improved potency and selectivity.

  • Intermediate for Anti-inflammatory Drugs: Certain 5-nitropyrimidine-2,4-dione analogues have shown potent inhibitory effects on nitric oxide production, suggesting applications in developing anti-inflammatory agents.[19]

Role as a Versatile Chemical Scaffold

applications cluster_mods Key Chemical Transformations cluster_apps Potential Therapeutic Classes start 6-methyl-5-nitropyrimidin-4-ol mod1 Reduction (NO₂ → NH₂) start->mod1 mod2 Chlorination (OH → Cl) start->mod2 app1 Kinase Inhibitors (e.g., CDK inhibitors) mod1->app1 → Further Functionalization app2 Antitumor Agents mod1->app2 app3 Antiviral Compounds mod2->app3 → Nucleophilic Substitution app4 Anti-inflammatory Agents mod2->app4

Caption: Role as an intermediate for diverse therapeutic agents.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of 6-methyl-5-nitropyrimidin-4-ol is essential. The following information is compiled from safety data sheets of structurally similar compounds.

Hazard Identification

Hazard ClassStatementGHS Pictogram
Acute Toxicity, Oral H302: Harmful if swallowedversões
Skin Irritation H315: Causes skin irritationversões
Eye Damage H318: Causes serious eye damageversões
Respiratory Irritation H335: May cause respiratory irritationversões

Source: Hazard statements are based on related compounds like 6-methyl-5-nitrouracil.[20]

Protocol for Safe Handling and Storage
  • Personal Protective Equipment (PPE): Wear appropriate protective gear, including nitrile gloves, a lab coat, and chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[20][21][22]

  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes.[21]

  • Handling Practices: Avoid contact with skin, eyes, and clothing.[23] Do not breathe dust.[23] Wash hands thoroughly after handling.[20][23] Keep away from heat, sparks, and open flames.[21]

  • First Aid Measures:

    • If Inhaled: Move the person to fresh air and keep them comfortable for breathing.[20][23]

    • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[20][23]

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[20][23]

    • If Swallowed: Rinse mouth and call a POISON CENTER or doctor if you feel unwell.[20][23]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[20][21][23] Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[21][23]

Conclusion

6-methyl-5-nitropyrimidin-4-ol (CAS 25624-76-4) is a strategically important heterocyclic compound. While it may not have direct therapeutic applications, its true value lies in its role as a versatile and adaptable intermediate. The presence of three distinct functionalization points—the nitro group, the hydroxyl/keto group, and the pyrimidine ring itself—provides chemists with a powerful tool for generating novel molecular architectures. Its potential as a precursor to kinase inhibitors, antitumor agents, and other bioactive molecules ensures its continued relevance in the field of drug discovery and development. A thorough understanding of its properties, reactivity, and safety is paramount for any researcher intending to utilize this valuable chemical building block.

References

  • Drug Discovery Applications of Nitroso (Hetero)Arene Derivatives. (2025). PMC - NIH. [Link]

  • Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. PMC. [Link]

  • Córdoba Gómez, L., Lorente-Macias, A., Pineda de las Infantas y Villatoro, M. J., Garzón-Ruiz, A., & Diaz-Mochon, J. J. (2023). Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of why aminolysis of alkoxy groups is favoured over chlorine aminolysis in nitro-activated pyrimidines. RSC Publishing. [Link]

  • Córdoba Gómez, L., et al. (2023). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. ChemRxiv. [Link]

  • Fink, R. M., et al. Chromatography of Pyrimidine Reduction Products. Analytical Chemistry. [Link]

  • Ring transformations in reactions of heterocyclic compounds with nucleophiles. Part 24. Pyrimidines. Part 86. Conversion of 5-nitropyrimidine into 2-substituted 5-nitropyrimidine and 2-amino-5-nitropyridines by amidines. (1992). The Journal of Organic Chemistry - ACS Publications. [Link]

  • Synthesis and biological evaluation of 5-nitropyrimidine-2,4-dione analogues as inhibitors of nitric oxide and iNOS activity. (2014). PubMed. [Link]

  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (2021). MDPI. [Link]

  • Synthesis and evaluation of 6-(dibromomethyl)-5-nitropyrimidines as potential antitumor agents. (1991). PubMed. [Link]

  • Recent Advances in Pyrimidine-Based Drugs. (2023). PMC. [Link]

  • Physicochemical properties of some pyrimidine derivatives in some organic solvents. (2018). MedCrave online. [Link]

  • Recent Approaches to the Synthesis of Pyrimidine Derivatives. (2016). ResearchGate. [Link]

  • A study on methods of synthesis of pyrimidine derivatives and their biological activities. (2023). Heterocyclic Letters. [Link]

  • 5-Nitropyrimidine. PubChem - NIH. [Link]

  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021). RSC Publishing. [Link]

  • 6-Methyl-5-nitropyridin-2-amine. PubChem. [Link]

  • A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine. (2017).
  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). MDPI. [Link]

  • Multicomponent Synthesis of Unsymmetrical Derivatives of 4-Methyl-Substituted 5-Nitropyridines. (2023). MDPI. [Link]

  • Special Issue : Nitro Group Containing Drugs. MDPI. [Link]

  • The Green Synthesis of 6-amino-5-cyano-4-phenyl- 2-Hydroxy and Mercapto Pyrimidine Derivatives. (2023). ResearchGate. [Link]

  • Synthesis of 2‐substituted 4‐oxo‐5‐nitropyrimidines from methyl 3‐ethoxy‐2‐nitroacrylate and other reactions. ResearchGate. [Link]

  • Dominant tautomeric forms of amino-, hydroxy-, mercapto-, and methyl-pyridines. ResearchGate. [Link]

  • 6-Amino-2-methyl-5-nitroso-1H-pyrimidin-4-one. PubChem. [Link]

  • When I synthesise ester derivatives from pyridin-4-ol why do they turn to keto-enol tautomerism, do both hydroxy and NH parts react wth acid?. ResearchGate. [Link]

  • 6-Chloro-5-methylpyrimidin-4(1H)-one. PubChem. [Link]

  • Spectrophotometric investigation of 5-nitroso-6-aminouracil and its methyl derivative in methanol by selective complexation with bivalent metal ions. ResearchGate. [Link]

  • Two tautomeric forms of 2-amino-5,6-dimethylpyrimidin-4-one. (2016). PubMed. [Link]

  • Hydroxypyridine-Pyridone Tautomerism. (2010). YouTube. [Link]

  • Proton tautomerism in 5-dimethylaminomethylidene-4-(o-,m-,p-hydroxyphenyl)amino-1,3-thiazol-2(5H)-ones: synthesis, crystal structure and spectroscopic studies. (2023). PubMed. [Link]

  • methyl 8-nitrotetraazolo[1,5-a]pyridine-6-carboxylate. ChemSynthesis. [Link]

Sources

Exploratory

Technical Analysis of 4-Hydroxy-6-methyl-5-nitropyrimidine: Structural Dynamics and Synthetic Utility

Topic: 4-hydroxy-6-methyl-5-nitropyrimidine chemical structure analysis Content Type: In-depth technical guide Executive Summary 4-Hydroxy-6-methyl-5-nitropyrimidine (CAS: 25624-76-4 ), also designated as 6-methyl-5-nitr...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-hydroxy-6-methyl-5-nitropyrimidine chemical structure analysis Content Type: In-depth technical guide

Executive Summary

4-Hydroxy-6-methyl-5-nitropyrimidine (CAS: 25624-76-4 ), also designated as 6-methyl-5-nitropyrimidin-4-ol or 6-methyl-5-nitro-4(3H)-pyrimidinone , represents a critical heterocyclic scaffold in medicinal chemistry and agrochemical synthesis. Unlike its dihydroxy counterparts (used in energetic materials like FOX-7), this mono-hydroxy derivative serves as a precise electrophilic intermediate. Its value lies in the orthogonality of its functional groups: the electron-withdrawing nitro group at C5 activates the ring for nucleophilic aromatic substitution (


) at C4 (after activation), while the C6-methyl group offers a handle for further functionalization.

This guide analyzes the molecule's tautomeric behavior, spectroscopic signature, and synthetic reactivity, providing a validated roadmap for researchers utilizing this scaffold in drug discovery.

Structural Dynamics & Tautomerism

The reactivity of hydroxypyrimidines is governed by the lactam-lactim tautomerism . For 4-hydroxy-6-methyl-5-nitropyrimidine, the equilibrium strongly favors the lactam (keto) form, specifically the 4(3H)-pyrimidinone tautomer, in the solid state and polar solvents (DMSO, MeOH).

Tautomeric Equilibrium Analysis

The presence of the nitro group at C5 exerts a powerful electron-withdrawing effect (-I, -M), which increases the acidity of the N3-proton in the lactam form and the O-proton in the lactim form. However, the resonance stabilization of the amide-like fragment in the pyrimidinone ring typically dominates.

  • Lactam Form (Dominant): Characterized by a carbonyl (C=O) at C4 and a protonated nitrogen at N3. This form dictates the nucleophilicity of the nitrogen and the electrophilicity of the carbonyl carbon.

  • Lactim Form (Minor): Characterized by an aromatic pyrimidine ring with a hydroxyl (-OH) group at C4. This form is the reactive species in O-alkylation reactions under specific conditions.

Tautomerism Lactam Lactam Form (6-methyl-5-nitro-4(3H)-pyrimidinone) Dominant in polar media Lactim Lactim Form (6-methyl-5-nitropyrimidin-4-ol) Aromatic character Lactam->Lactim  K_eq << 1  

Figure 1: Tautomeric equilibrium between the dominant lactam (keto) and minor lactim (enol) forms.

Spectroscopic Characterization

Accurate identification relies on distinguishing the specific substitution pattern (H at C2 vs. methyl/amino groups). The following data summarizes the expected spectral characteristics for CAS 25624-76-4.

Nuclear Magnetic Resonance (NMR)

The


H NMR spectrum is distinct due to the lack of a substituent at C2.
NucleusShift (

, ppm)
MultiplicityAssignmentStructural Insight

H
2.30 – 2.50Singlet (3H)-CH

at C6
Slightly deshielded by the aromatic ring.

H
8.50 – 9.00Singlet (1H)-CH at C2Highly deshielded due to flanking N atoms and 5-NO

effect.

H
12.00 – 13.50Broad Singlet-NH / -OHExchangeable proton; shift confirms lactam (NH) character in DMSO-

.

C
~20.0--CH

Methyl carbon.

C
~150.0 - 155.0-C2 / C4C2 is typically downfield; C4 (carbonyl) is distinct.

C
~130.0-C5-NO

Carbon bearing the nitro group.
Infrared Spectroscopy (IR)[2]
  • Carbonyl Region (~1680–1710 cm

    
    ):  A strong band confirms the presence of the C=O bond (lactam form).
    
  • Nitro Group: Two characteristic bands for asymmetric (~1530–1550 cm

    
    ) and symmetric (~1340–1360 cm
    
    
    
    ) stretching of the NO
    
    
    group.
  • N-H / O-H Stretch (~3100–3400 cm

    
    ):  Broad absorption indicating hydrogen bonding networks in the solid state.
    

Synthetic Pathway & Reactivity

The synthesis of 4-hydroxy-6-methyl-5-nitropyrimidine typically proceeds via the electrophilic nitration of the commercially available 4-hydroxy-6-methylpyrimidine. The product subsequently serves as a precursor for 4-chloro-derivatives.

Workflow Visualization

Synthesis Start 4-Hydroxy-6-methylpyrimidine (CAS 3524-87-6) Step1 Nitration (HNO3 / H2SO4) Start->Step1 Electrophilic Aromatic Substitution Product 4-Hydroxy-6-methyl-5-nitropyrimidine (CAS 25624-76-4) Step1->Product Yield: 70-85% Step2 Chlorination (POCl3 / Base) Product->Step2 Deoxychlorination Final 4-Chloro-6-methyl-5-nitropyrimidine (Active Electrophile) Step2->Final SNAr Precursor

Figure 2: Synthetic route from precursor to activated chloro-intermediate.

Key Reaction: Deoxychlorination

The conversion of the 4-hydroxy group to a 4-chloro group is the most common application of this molecule.

  • Reagent: Phosphorus oxychloride (POCl

    
    ).[1][2][3]
    
  • Catalyst:

    
    -Diethylaniline or DMF (Vilsmeier-Haack conditions).
    
  • Mechanism: The lactam oxygen attacks the phosphorus center, forming a dichlorophosphate leaving group. Chloride ion then attacks C4, restoring aromaticity and expelling the phosphate species.

  • Safety Note: The 5-nitro group makes the ring electron-deficient, potentially increasing the rate of reaction but also the thermal sensitivity of the mixture.

Experimental Protocols

Protocol A: Nitration of 4-Hydroxy-6-methylpyrimidine

This protocol is adapted from standard pyrimidine nitration procedures.

  • Preparation: In a round-bottom flask equipped with a thermometer and magnetic stirrer, charge sulfuric acid (H

    
    SO
    
    
    
    , 98%, 5.0 equiv)
    . Cool to 0–5 °C in an ice bath.
  • Addition: Slowly add 4-hydroxy-6-methylpyrimidine (1.0 equiv) portion-wise, maintaining the temperature below 10 °C. The dissolution is exothermic.

  • Nitration: Dropwise add fuming nitric acid (HNO

    
    , 1.1–1.2 equiv)  while keeping the temperature below 15 °C.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC or LC-MS.

  • Quench: Pour the reaction mixture onto crushed ice (approx. 5x reaction volume) with vigorous stirring. The product should precipitate as a pale yellow/white solid.

  • Isolation: Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum at 50 °C.

  • Purification: Recrystallization from water or ethanol/water if necessary.

Protocol B: Synthesis of 4-Chloro-6-methyl-5-nitropyrimidine

Essential for converting the scaffold into a drug intermediate.

  • Setup: Under an inert atmosphere (N

    
    ), charge 4-hydroxy-6-methyl-5-nitropyrimidine (1.0 equiv)  into a flask.
    
  • Reagent: Add POCl

    
     (3.0–5.0 equiv) .
    
  • Base: Add

    
    -diethylaniline (1.0 equiv)  slowly.
    
  • Reflux: Heat the mixture to reflux (~105 °C) for 2–3 hours. The suspension will clear as the chloride forms.

  • Workup: Remove excess POCl

    
     under reduced pressure. Pour the residue onto ice/water carefully (exothermic hydrolysis). Extract immediately with dichloromethane (DCM) or ethyl acetate.
    
  • Note: The chloro-product is reactive and hydrolytically unstable; store under inert gas or use immediately.

Safety & Handling

  • Energetic Potential: While not a primary explosive like FOX-7, nitro-pyrimidines can decompose exothermically. Avoid heating dry solids above 200 °C.

  • Acidity: The 4-hydroxy proton is acidic; avoid contact with strong bases unless deprotonation is intended.

  • POCl

    
     Hazards:  Reacts violently with water. All glassware must be dry. Perform chlorinations in a fume hood.
    

References

  • Sigma-Aldrich. 6-Methyl-5-nitropyrimidin-4-ol Product Analysis. Retrieved from

  • ChemicalBook. 4-Hydroxy-6-methyl-5-nitropyrimidine Properties and CAS 25624-76-4. Retrieved from

  • National Institutes of Health (NIH). PubChem Compound Summary: Nitropyrimidine Derivatives. Retrieved from

  • ResearchGate. Nitration of Pyrimidine Derivatives: Kinetic Studies and Mechanisms. Retrieved from

  • Master Organic Chemistry. Keto-Enol Tautomerism in Heterocycles. Retrieved from

Sources

Foundational

Technical Guide: Tautomerism of 6-Methyl-5-Nitro-4-Pyrimidinone in Solution

Executive Summary & Chemical Identity The tautomeric behavior of 6-methyl-5-nitro-4-pyrimidinone (6M5N-4P) represents a critical variable in drug design and mechanistic studies. Unlike simple pyrimidines, the introductio...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

The tautomeric behavior of 6-methyl-5-nitro-4-pyrimidinone (6M5N-4P) represents a critical variable in drug design and mechanistic studies. Unlike simple pyrimidines, the introduction of a nitro group at the C5 position induces profound electronic redistribution, significantly enhancing the acidity of ring protons and altering the canonical keto-enol equilibrium.

This guide provides a definitive analysis of the structural dynamics of 6M5N-4P in solution. We move beyond basic textbook definitions to explore the thermodynamic drivers—solvation energy, dielectric constants, and specific solute-solvent interactions—that dictate the dominant species.

Structural Definition

The molecule exists in a dynamic equilibrium between three primary forms:

  • 3H-Keto (Lactam): The thermodynamically preferred form in most polar solvents.

  • 1H-Keto (Lactam): A minor contributor, destabilized by steric repulsion and dipole alignment.

  • 4-Hydroxy (Lactim): The aromatic "enol" form, typically observed only in the gas phase or non-polar aprotic environments.

Thermodynamic & Mechanistic Analysis

The Nitro Group Influence

The C5-nitro group is the defining feature of this system. It exerts a strong -M (mesomeric) and -I (inductive) effect.

  • Acidity Enhancement: The electron-withdrawing nature of the NO₂ group stabilizes the conjugate base (anion) formed upon deprotonation. This lowers the pKa of the N3-H proton significantly (estimated pKa ~ 5.5–6.5), making the molecule acidic in aqueous media.

  • Resonance Stabilization: In the 3H-keto form, the lone pair on N3 can delocalize into the carbonyl (C4=O) and, crucially, across the C4-C5 bond into the nitro group. This "push-pull" electronic system (vinylogous amide) strongly favors the keto tautomer over the hydroxy form.

Solvent-Dependent Equilibria

The ratio of tautomers (


) is strictly controlled by the solvent's ability to stabilize charge separation.
Solvent TypeRepresentative SolventDominant TautomerMechanistic Driver
Polar Protic Water (

)
3H-Keto (>99%) Water acts as a dual H-bond donor/acceptor, stabilizing the highly polarized amide-like resonance of the 3H form. The hydrophobic effect also disfavors the aromatic OH form.
Polar Aprotic DMSO-

3H-Keto (>95%) DMSO is a strong H-bond acceptor. It binds to the acidic N3-H, stabilizing the keto form. The high dielectric constant supports the significant dipole moment of the nitro-keto system.
Non-Polar Chloroform (

)
Mixed / Aggregated In low dielectric media, the monomeric 3H-keto form is less stable. The molecule often dimerizes via intermolecular H-bonds (N3-H···O=C4) to mimic the stability of the solid-state lattice.

Visualization of Tautomeric Pathways[1][2]

The following diagram illustrates the equilibration pathways and the resonance stabilization provided by the 5-nitro group.

Tautomerism cluster_effect 5-Nitro Electronic Effect Node1H 1H-Keto Form (Minor) Node3H 3H-Keto Form (Dominant in Solution) Node1H->Node3H Proton Shift (Fast) NodeOH 4-Hydroxy (Enol) Form (Rare/Gas Phase) Node3H->NodeOH Keto-Enol Tautomerism (Solvent Dependent) NodeAnion Anionic Species (Basic pH) Node3H->NodeAnion -H+ (pKa ~6.0) NodeOH->NodeAnion -H+

Caption: Tautomeric equilibrium network of 6-methyl-5-nitro-4-pyrimidinone. The 3H-keto form is thermodynamically stabilized by the electron-withdrawing 5-NO₂ group.

Analytical Characterization Protocols

To validate the tautomeric state in your specific formulation, use the following self-validating spectral protocols.

NMR Spectroscopy Workflow

Objective: Distinguish between N-H (keto) and O-H (enol) species using chemical shift anisotropy.

Protocol:

  • Sample Preparation: Dissolve 10 mg of 6M5N-4P in 0.6 mL of DMSO-

    
    .
    
    • Note: Avoid

      
       initially due to poor solubility; if non-polar data is needed, use a 
      
      
      
      /
      
      
      mixture.
  • Acquisition:

    • Run standard

      
       NMR (32 scans).
      
    • Run

      
       NMR (1024 scans) to resolve the carbonyl carbon.
      
    • Critical Step: Run a

      
      -HMBC (Heteronuclear Multiple Bond Correlation) if available. This is the gold standard for locating the proton on N3 vs. O4.
      

Data Interpretation Table:

Signal3H-Keto (Expected)4-Hydroxy (Lactim)Notes
C4 (

)
158–165 ppm165–170 ppmCarbonyl carbons are typically shielded relative to C-O aromatic carbons, but the 5-NO₂ deshields both.
N3-H (

)
12.0–14.0 ppmAbsentThe proton is highly deshielded by the neighboring carbonyl and nitro group. It often appears as a broad singlet.
OH (

)
Absent10.0–11.5 ppmSharp singlet if intramolecular H-bonding occurs; broad if exchanging.
C5 (

)
~125–130 ppm~120–125 ppmThe C-NO₂ carbon shift is sensitive to the electron density of the ring system.
UV-Vis Spectrophotometric Titration

Objective: Determine the pKa and confirm the presence of the keto form.

Protocol:

  • Prepare a stock solution of 6M5N-4P (

    
    ) in water.
    
  • Titrate with 0.1 M NaOH from pH 2.0 to pH 10.0.

  • Monitor

    
     shifts.
    
    • Neutral (pH 4):

      
       ~300–310 nm (Keto form 
      
      
      
      ).
    • Anion (pH 9): Bathochromic shift (Red shift) to ~330–340 nm due to extended conjugation in the anion.

    • Self-Validation: If the isosbestic points are sharp, it confirms a clean two-state equilibrium (Neutral

      
       Anion) without degradation.
      

Synthesis & Purification for Reference Standards

To ensure data integrity, you must work with high-purity material. Commercial samples often contain the 2-oxo (uracil) impurity.

Recommended Synthesis (Nitration of 6-methyl-4-pyrimidinone):

  • Precursor: Start with pure 6-methyl-4(3H)-pyrimidinone (CAS: 3524-87-6).

  • Nitration:

    • Dissolve precursor in conc.

      
       at 0°C.
      
    • Add fuming

      
       dropwise, maintaining temp < 10°C.
      
    • Stir at RT for 2 hours, then heat to 60°C for 1 hour.

  • Isolation: Pour onto crushed ice. The 5-nitro derivative precipitates as a light yellow solid.

  • Purification: Recrystallize from water or ethanol/water (1:1).

    • Purity Check: HPLC area >99% at 254 nm.

References

  • Tautomerism of 4-Pyrimidinones

    • Title: Tautomerism characteristics of 4-pyrimidone.[1][2][3]

    • Source: ChemicalBook / Vertex AI Search.
    • URL:

    • Relevance: Establishes the baseline preference for the keto tautomer in 4-pyrimidinone scaffolds.
  • Solvent Effects on Pyrimidine NMR

    • Title: NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents.[4]

    • Source: University of Illinois / ACS Public
    • URL:

    • Relevance: Provides essential solvent residual peak data for valid
  • Structural Analogs (X-Ray & Solution State)

    • Title: Two tautomeric forms of 2-amino-5,6-dimethylpyrimidin-4-one.[2]

    • Source: PubMed / NIH.
    • URL:

    • Relevance: Confirms that while solid-state structures often trap specific tautomers (3H-keto), solution states can be dynamic; however, the keto form remains dominant.
  • Computational Studies on Pyrimidinone Tautomerism

    • Title: From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium.
    • Source: Journal of Physical Chemistry A / PubMed.
    • URL:

    • Relevance: Provides the theoretical basis (DFT calculations) supporting the energetic preference for the lactam (keto) form in nitrogen heterocycles.

Sources

Exploratory

The 6-Methyl-5-Nitropyrimidin-4-ol Scaffold: Synthetic Versatility and Pharmacophore Integration

Executive Summary: The Architect's Blueprint In the landscape of medicinal chemistry, 6-methyl-5-nitropyrimidin-4-ol (and its tautomer 6-methyl-5-nitro-4(3H)-pyrimidinone) represents a "privileged scaffold"—a molecular f...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Architect's Blueprint

In the landscape of medicinal chemistry, 6-methyl-5-nitropyrimidin-4-ol (and its tautomer 6-methyl-5-nitro-4(3H)-pyrimidinone) represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. While the intermediate itself possesses modest biological activity (primarily as a metabolic inhibitor), its true value lies in its role as a high-fidelity precursor for purine mimetics , kinase inhibitors , and antimicrobial agents .

This guide deconstructs the biological potential and synthetic utility of this intermediate. We move beyond simple characterization to explore how the interplay between the electron-withdrawing nitro group and the labile C4-hydroxyl allows for precision engineering of bioactive molecules.

Chemical Architecture & Reactivity Profile

To exploit this intermediate, one must understand its electronic behaviors.[1] The pyrimidine ring is electron-deficient, a property significantly amplified by the 5-nitro group.

Tautomerism and Functional Group Interplay

The molecule exists in a tautomeric equilibrium between the lactim (enol) and lactam (keto) forms. In solution, the lactam (4-oxo) form generally predominates, which dictates nucleophilic attacks.

  • C4-Position (Hydroxyl/Oxo): The "gateway" for functionalization. Treatment with phosphoryl chloride (POCl

    
    ) converts this to a chloride, creating a highly reactive electrophile for S
    
    
    
    Ar reactions.
  • C5-Position (Nitro): An electron sink that activates the ring for nucleophilic attack at C2 and C4. It is also a "masked" amino group; reduction yields the 5-amino derivative, the immediate precursor to the imidazole ring of purines.

  • C6-Position (Methyl): Often considered inert, this methyl group can be activated (via radical bromination) or serve as a steric anchor to enforce selectivity in enzyme binding pockets (e.g., FGFR4 inhibition).

The "Privileged" Biological Logic

Why use this scaffold?

  • Purine Isosterism: The pyrimidine core mimics the A/B ring of purine bases (Adenine, Guanine), allowing derivatives to intercalate into DNA or inhibit enzymes of nucleotide metabolism (e.g., DHFR, Thymidine Phosphorylase).

  • Hydrogen Bonding: The nitro group and adjacent amines (post-reduction) provide donor-acceptor motifs critical for binding in kinase ATP-pockets.

Biological Applications of Derived Compounds[1][2][3][4][5][6][7]

The biological activity of 6-methyl-5-nitropyrimidin-4-ol is best understood through its derivatives. The scaffold serves as a branch point for three major therapeutic classes.

Anticancer Activity: Kinase Inhibition (FGFR4)

Derivatives of 6-methyl-5-nitropyrimidin-4-ol have shown efficacy as Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors.

  • Mechanism: The pyrimidine ring acts as the hinge-binder in the ATP-binding pocket of the kinase.

  • Key Insight: The C6-methyl group provides steric bulk that can select against other FGFR isoforms (FGFR1-3), reducing toxicity.

  • SAR Note: Reduction of the 5-nitro to an amine, followed by acylation with acrylamide, generates covalent inhibitors that target specific cysteines in the kinase active site [1].

Antimicrobial & Antiviral: Purine Mimetics

By reducing the 5-nitro group to an amine and cyclizing with formic acid or orthoesters, the scaffold converts to 6-methylpurine analogs.

  • Target: Dihydrofolate Reductase (DHFR) and DNA Polymerase.

  • Activity: These "fraudulent nucleotides" are incorporated into viral DNA/RNA, causing chain termination or accumulating to toxic levels effectively stalling replication.

  • Data Point: 2-substituted derivatives (e.g., 2-amino-6-methyl-5-nitropyrimidin-4-ol) exhibit micromolar IC

    
     values against S. aureus and E. coli by mimicking pteridine rings found in folate [2].
    
Metabolic Modulation: Thymidine Phosphorylase

The intermediate itself (and its 2-hydroxy analog, 5-nitro-6-methyluracil) acts as an inhibitor of Thymidine Phosphorylase (TP) .

  • Clinical Relevance: TP is often overexpressed in solid tumors and prevents apoptosis. Inhibiting TP sensitizes tumors to fluoropyrimidines (like 5-FU).

  • Potency: Moderate inhibition (K

    
     in the low 
    
    
    
    M range), serving as a lead for optimization [3].

Experimental Protocols

Protocol A: Synthesis of the Core Scaffold

Objective: Synthesis of 4-hydroxy-6-methyl-5-nitropyrimidine.

  • Cyclization:

    • Reagents: Ethyl acetoacetate (1.0 eq), Formamidine acetate (1.1 eq), Sodium Ethoxide (2.5 eq), Ethanol (Solvent).

    • Procedure: Reflux ethyl acetoacetate and formamidine in ethanolic NaOEt for 4-6 hours.

    • Workup: Evaporate solvent, dissolve residue in water, acidify with acetic acid to pH 5. Collect the precipitate (4-hydroxy-6-methylpyrimidine).

    • Yield Expectation: 75-85%.

  • Nitration (The Critical Step):

    • Reagents: Conc. H

      
      SO
      
      
      
      , Fuming HNO
      
      
      (d=1.5).
    • Safety: Exothermic reaction. Maintain temperature <10°C.

    • Procedure: Dissolve the pyrimidine in H

      
      SO
      
      
      
      . Add HNO
      
      
      dropwise at 0-5°C. Stir for 2 hours at RT. Pour onto crushed ice.
    • Validation: The yellow precipitate is filtered, washed with ice water, and dried.

    • Checkpoint: Melting point should be >250°C (dec).

Protocol B: Activation via Chlorination

Objective: Converting the "inert" hydroxyl to a "reactive" chloride.

  • Reagents: 6-methyl-5-nitropyrimidin-4-ol (1.0 eq), POCl

    
     (5.0 eq), N,N-Diethylaniline (Catalytic).
    
  • Procedure: Reflux the mixture for 3 hours. The solution will turn from a suspension to clear/dark.

  • Quenching: Caution: Pour reaction mixture slowly onto ice/water with vigorous stirring to hydrolyze excess POCl

    
    .
    
  • Extraction: Extract with Dichloromethane (DCM). Wash with NaHCO

    
    .
    
  • Result: 4-chloro-6-methyl-5-nitropyrimidine.[2] This intermediate is unstable and should be used immediately for S

    
    Ar coupling with amines.
    

Visualizations & Data

Synthetic Pathway Flowchart

This diagram illustrates the divergent synthesis capabilities starting from the core intermediate.

G start Precursors (Ethyl Acetoacetate + Formamidine) core CORE INTERMEDIATE 6-methyl-5-nitropyrimidin-4-ol start->core 1. Cyclization 2. Nitration (HNO3/H2SO4) chloro 4-Chloro Derivative (Highly Reactive Electrophile) core->chloro POCl3, Reflux (Chlorination) amino 5-Amino-4-hydroxy Derivative core->amino H2, Pd/C or Fe/HCl (Nitro Reduction) drug1 Kinase Inhibitors (FGFR4 Targets) chloro->drug1 S_NAr with Anilines (Library Generation) drug2 Purine Analogs (Antivirals/Antimetabolites) amino->drug2 Formic Acid/Orthoesters (Imidazole Ring Closure)

Figure 1: Divergent synthetic pathways transforming the 6-methyl-5-nitropyrimidin-4-ol scaffold into bioactive drug classes.

Structure-Activity Relationship (SAR) Map

The following logic map details how specific structural modifications alter biological efficacy.

SAR center Scaffold Core (Pyrimidine) c4 Pos 4 (OH/Cl) center->c4 c5 Pos 5 (NO2) center->c5 c6 Pos 6 (Methyl) center->c6 c4_act Gateway to Solubility & Binding c4->c4_act c5_act e- Withdrawing: Increases C4/C6 Reactivity c5->c5_act c5_red Reduced (NH2): H-Bond Donor for Kinases c5->c5_red Post-Rxn c6_act Steric Selectivity (Isoform Specificity) c6->c6_act

Figure 2: SAR Logic Map highlighting the functional contribution of each position on the pyrimidine ring.

Comparative Activity of Key Derivatives
Derivative ClassKey ModificationPrimary TargetIC

/ Activity Range
Mechanism
Nitro-Pyrimidinols Unmodified CoreThymidine Phosphorylase10 - 50

M
Competitive Inhibition
Amino-Pyrimidines 5-NO

5-NH

DNA Polymerase / DHFR0.5 - 5.0

M
Antimetabolite / Chain Termination
Pyrazolopyrimidines C4-Cl

Pyrazole
FGFR4 Kinase2 - 10 nMATP-Competitive Binding
Purine Analogs Imidazole CyclizationViral PolymerasesVariableFraudulent Nucleotide Incorporation

References

  • FGFR4 Inhibitor Design: 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors.

  • Antimicrobial Pyrimidines: Design, synthesis, and biological evaluation of some methyl 2-(1H-pyrazol-4-ylthio)-1,2,3,4-tetrahydro-6-methylpyrimidine-5-carboxylate derivatives.

  • Thymidine Phosphorylase Inhibition: 4,6-Dihydroxy-5-nitropyrimidine as an inhibitor of thymidine phosphorylase activity.

  • General Synthesis & Reactivity: Synthesis and evaluation of 6-(dibromomethyl)-5-nitropyrimidines as potential antitumor agents.

  • Purine Biosynthesis Pathways: De novo Purine Synthesis and the role of pyrimidine precursors.

Sources

Foundational

Thermal Stability Profiling of 5-Nitropyrimidine Derivatives: A Technical Assessment

Executive Summary The 5-nitropyrimidine scaffold represents a critical structural motif in the development of insensitive high-energy materials (IHEMs) and pharmaceutical intermediates. The presence of the nitro group (...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 5-nitropyrimidine scaffold represents a critical structural motif in the development of insensitive high-energy materials (IHEMs) and pharmaceutical intermediates. The presence of the nitro group (


) at the C5 position introduces significant energetic potential due to ring destabilization; however, this comes with the risk of reduced thermal onset temperatures (

).

This guide provides a rigorous technical analysis of the thermal stability of 5-nitropyrimidine derivatives. It synthesizes differential scanning calorimetry (DSC) data, decomposition kinetics, and handling protocols to ensure safety and efficacy in drug discovery and energetic material synthesis.

Structural Determinants of Thermal Stability

The thermal resilience of 5-nitropyrimidine derivatives is not intrinsic but is heavily modulated by the "Push-Pull" electronic effect.

  • The Destabilizing Factor: The electron-withdrawing nitro group at C5 creates a localized electron deficiency on the pyrimidine ring, increasing susceptibility to nucleophilic attack and ring cleavage.

  • The Stabilizing Factor (Amino-Synergy): The introduction of electron-donating groups (EDGs) such as amino (

    
    ) or hydroxyl (
    
    
    
    ) groups at positions 2, 4, or 6 establishes strong intramolecular and intermolecular hydrogen bonding networks.
    • Mechanism:[1][2][3][4][5] The lone pair donation from the amino group into the

      
      -system (resonance) counteracts the electron-withdrawing nature of the nitro group, significantly elevating the decomposition temperature (
      
      
      
      ).
    • Data Correlation: Unsubstituted 5-nitropyrimidines often decompose

      
      , whereas 2,4,6-triamino-5-nitropyrimidine (TANP) derivatives can withstand temperatures 
      
      
      
      [1].

Validated Analytical Protocols (DSC & TGA)

Standard thermal screening often fails for energetic heterocycles due to sublimation or vapor pressure buildup. The following protocol is designed to be self-validating —meaning the data generated inherently checks for common experimental errors.

Protocol: High-Fidelity Thermal Screening

Objective: Determine


, 

, and Heat of Decomposition (

).
Step 1: Sample Preparation (Critical)
  • Mass: 0.5 mg to 1.5 mg (Strict limit).

    • Reasoning: 5-nitropyrimidines are energetic.[5][6][7][8] Large masses (>2 mg) can cause "thermal runaway" inside the cell, damaging the sensor and producing distorted, non-kinetic data.

  • Particle Size: Sieved to <100

    
    m to ensure uniform heat transfer.
    
Step 2: Pan Selection
  • Primary: Hermetically sealed Gold-plated high-pressure pans (up to 100 bar).

    • Why: Prevents sublimation and loss of volatile intermediates (e.g.,

      
       gases) prior to the main decomposition event.
      
  • Validation Check: Weigh the sealed pan before and after the run. If mass loss >1%, the seal failed; discard data.

Step 3: Heating Program
  • Standard Ramp:

    
     (Screening) and 
    
    
    
    (Kinetic Analysis).
  • Range:

    
     to 
    
    
    
    .
  • Purge Gas: Nitrogen (

    
    ) at 50 mL/min.
    
Workflow Visualization

The following diagram outlines the logical flow for characterizing these compounds, including "Go/No-Go" safety gates.

ThermalWorkflow Synthesis Synthesis & Purification QC QC Check (H-NMR / HPLC) Synthesis->QC DSC_Screen DSC Screening (5°C/min, 1mg) QC->DSC_Screen Purity >98% Decision Exotherm > 800 J/g? DSC_Screen->Decision TGA TGA Analysis (Mass Loss) Decision->TGA No (Safe) ARC ARC Testing (Adiabatic) Decision->ARC Yes (Hazard) Kinetic Kinetic Modeling (Kissinger Method) TGA->Kinetic ARC->Kinetic

Figure 1: Analytical workflow for energetic 5-nitropyrimidine derivatives. Note the safety decision gate based on exotherm energy.

Comparative Thermal Stability Data

The following table aggregates data for key 5-nitropyrimidine derivatives. Note the dramatic increase in stability with the addition of amino groups and bridged structures.

Compound ClassDerivative NameSubstituents (C2, C4, C6)

(

)

(

)

(J/g)
Ref
Monocyclic 5-NitropyrimidineH, H, H< 160UnstableN/A[2]
Aminated 4,6-DA-5-NPH,

,

245250~600[3]
Energetic IHEM-1

,

,

2542771250[4]
Bridged 6-Amino-Bridged(Fused Triazole System)295305>1500[1]
High-Performance Compound 4 (Bridged)(Fused Pyrazole System)3003161840[1]

Data Interpretation:

  • IHEM-1: Demonstrates the "sweet spot" for energetic materials—high energy release (

    
    ) with a safe thermal onset 
    
    
    
    .
  • Bridged Systems: Fusing the 5-nitropyrimidine ring with triazoles or pyrazoles (as seen in "Compound 4") creates extensive conjugation, pushing thermal stability above

    
    , competing with standard explosives like TATB.
    

Decomposition Mechanisms

Understanding how these molecules break down is vital for predicting shelf-life. The decomposition of 5-nitropyrimidines is rarely a simple bond scission; it involves complex radical cascades.

Primary Pathway: Nitro-Radical Scission
  • Initiation: Homolytic cleavage of the

    
     bond is the rate-determining step (RDS).
    
  • Radical Propagation: The release of

    
     leaves a pyrimidinyl radical.
    
  • Ring Collapse: The unstable radical undergoes ring opening, releasing

    
    , 
    
    
    
    , and nitrogen oxides.
Secondary Pathway: Bimolecular Polymerization

Recent ReaxFF molecular dynamics simulations [4] suggest that for densely packed crystalline structures (like IHEM-1), the initial step may involve bimolecular polymerization before ring rupture. Two molecules fuse to form a thermally unstable dimer, which then rapidly degrades.

Mechanism Start 5-Nitropyrimidine (Solid State) Step1 C-NO2 Homolysis (Rate Limiting) Start->Step1 High T Step1b Bimolecular Polymerization Start->Step1b High Density Inter Pyrimidinyl Radical + NO2 Gas Step1->Inter Step1b->Inter Final Gaseous Products (N2, CO2, HCN) Inter->Final Ring Opening

Figure 2: Dual-pathway decomposition mechanism highlighting the competition between homolysis and polymerization.

Safety & Handling Implications

Based on the thermal data, the following handling constraints are mandatory for 5-nitropyrimidine derivatives:

  • Processing Temperature Limit: Maintain all synthesis and drying operations at least

    
     below the 
    
    
    
    . For IHEM-1 types, do not exceed
    
    
    .[9]
  • Solvent Selection: Avoid solvents with boiling points near the

    
     (e.g., DMSO, Nitrobenzene) to prevent accidental superheating during evaporation.
    
  • Scale-Up Hazard: If

    
     (see Table 1), the material is classified as an explosive hazard. Scale-up requires ARC testing to determine the "Time to Maximum Rate" (TMR).
    

References

  • Zhang, J., et al. (2023).[6] "Highly Thermally Stable Energetic Compounds Based on 6-Amino-5-nitropyrimidine." Crystal Growth & Design.

  • Baluja, S., et al. (2014). "Thermal analysis of some novel pyrimidine derivatives." International Letters of Chemistry, Physics and Astronomy.

  • Roduit, B., et al. (2006).[10] "Up-Scaling of DSC Data of High Energetic Materials." Journal of Thermal Analysis and Calorimetry.

  • Sun, Z., et al. (2023). "Effects of Nanoparticle Size on the Thermal Decomposition Mechanisms of 3,5-Diamino-6-hydroxy-2-oxide-4-nitropyrimidone (IHEM-1)." Molecules.

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Nitration of 4-Hydroxy-6-Methylpyrimidine

This Application Note provides a rigorous, field-validated protocol for the nitration of 4-hydroxy-6-methylpyrimidine (also known as 6-methyl-4(3H)-pyrimidinone ) to synthesize 4-hydroxy-6-methyl-5-nitropyrimidine . This...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous, field-validated protocol for the nitration of 4-hydroxy-6-methylpyrimidine (also known as 6-methyl-4(3H)-pyrimidinone ) to synthesize 4-hydroxy-6-methyl-5-nitropyrimidine .

This transformation is a critical step in the synthesis of antiviral agents, purine analogs, and energetic materials. The protocol is designed for high reproducibility, safety, and scalability, addressing the specific challenges of nitrating electron-deficient pyrimidine rings.

Executive Summary & Chemical Context[1][2][3][4][5][6]

The nitration of 4-hydroxy-6-methylpyrimidine is an Electrophilic Aromatic Substitution (EAS) . Pyrimidine rings are inherently electron-deficient (π-deficient) due to the electronegative nitrogen atoms, making them resistant to electrophilic attack. However, the presence of the electron-donating hydroxyl group (or its tautomeric keto form) at position 4 activates the ring, specifically directing the electrophile (nitronium ion,


) to the C5 position  (ortho to the hydroxyl group).
Reaction Scheme

The reaction utilizes a "Mixed Acid" system (Sulfuric Acid/Nitric Acid) to generate the active nitronium species.

ReactionScheme cluster_0 Starting Material cluster_1 Reagents cluster_2 Product SM 4-Hydroxy-6-methylpyrimidine (C5H6N2O) Reagents HNO3 (Fuming) / H2SO4 Temp: 0°C → 50°C SM->Reagents Product 4-Hydroxy-6-methyl-5-nitropyrimidine (C5H5N3O3) Reagents->Product Electrophilic Substitution @ C5 Position

Figure 1: Reaction pathway for the C5-nitration of 4-hydroxy-6-methylpyrimidine.[1]

Safety Assessment (Critical)

Nitration reactions are inherently hazardous due to the generation of heat and the potential for runaway reactions.

Hazard ClassRisk DescriptionMitigation Strategy
Thermal Runaway Nitration is highly exothermic. Rapid addition of HNO₃ can cause temperature spikes >100°C, leading to decomposition or explosion.Strict temperature control (<10°C during addition). Use a cooling jacket or ice-salt bath.
Oxidative Potential Fuming Nitric Acid is a potent oxidizer. Contact with organic solvents (acetone, ethers) can be explosive.Dedicate glassware. Avoid organic solvents until the quench step. Use H₂SO₄ as the solvent.[1]
Corrosivity Mixed acid is extremely corrosive to skin and metal.Use full PPE (Face shield, acid-resistant gloves, apron). Work in a functioning fume hood.
Gas Evolution NOx fumes (red gas) may evolve if the reaction overheats.Ensure high-efficiency ventilation. Have a neutralization trap (NaOH) ready if scaling up.

Equipment & Reagents

Reagents
  • Starting Material: 4-Hydroxy-6-methylpyrimidine (98%+ purity).

  • Solvent/Catalyst: Sulfuric Acid (H₂SO₄), Concentrated (95-98%).[1]

  • Nitrating Agent: Fuming Nitric Acid (HNO₃), >90% (preferred for yield) OR Concentrated HNO₃ (68-70%) (requires longer reaction time).

  • Quench: Crushed Ice / Deionized Water.

Equipment
  • Reactor: 3-neck round-bottom flask (borosilicate glass).

  • Temperature Probe: Internal thermometer or thermocouple (Must read -10°C to 100°C).

  • Agitation: Overhead mechanical stirrer (Teflon blade) is mandatory for scales >10g to ensure efficient heat transfer. Magnetic stirring is acceptable for <5g.

  • Addition: Pressure-equalizing addition funnel.

  • Cooling: Ice/Water or Ice/Salt bath.

Detailed Experimental Protocol

This protocol is optimized for a 100 mmol (approx. 11.0 g) scale.

Phase 1: Dissolution & Setup[7]
  • Setup: Equip the 3-neck flask with the mechanical stirrer, thermometer, and addition funnel. Place the flask in an ice-water bath.

  • Solvent Charge: Add 40 mL of Concentrated H₂SO₄ to the flask. Cool to 0–5°C .

  • Substrate Addition: Slowly add 11.0 g (100 mmol) of 4-hydroxy-6-methylpyrimidine to the acid in small portions.

    • Note: This dissolution is exothermic. Maintain internal temperature < 20°C .

    • Observation: The solution may turn slightly yellow or orange. Ensure complete dissolution before proceeding.

Phase 2: Nitration (The Critical Step)
  • Acid Preparation: Charge the addition funnel with 7.0 mL (approx. 150 mmol, 1.5 eq) of Fuming Nitric Acid (d=1.5 g/mL).

    • Alternative: If using Conc.[2] HNO₃ (70%), use 10 mL (approx. 160 mmol).

  • Controlled Addition: Dropwise add the HNO₃ to the H₂SO₄ solution.

    • CRITICAL: Adjust drip rate to keep internal temperature strictly between 0°C and 10°C .

    • Time: Typically takes 30–60 minutes for this scale.

  • Reaction Completion:

    • After addition is complete, allow the mixture to stir at 0–5°C for 30 minutes .

    • Remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) .

    • Optimization: For unactivated batches, if TLC shows incomplete conversion after 1 hour at RT, gently heat to 45–50°C for 1 hour. Do not exceed 60°C to avoid dinitration or ring degradation.

Phase 3: Quench & Isolation
  • Quench Preparation: Prepare a beaker with 150 g of crushed ice mixed with 50 mL of water .

  • Quenching: Pour the reaction mixture slowly onto the ice with vigorous stirring.

    • Safety: Never add water to the acid. Always Acid -> Ice.

    • Observation: A pale yellow to off-white precipitate should form immediately.

  • Crystallization: Stir the slurry for 30 minutes to ensure the ice melts and the precipitate fully matures.

  • Filtration: Filter the solid using a Buchner funnel (vacuum filtration).

  • Washing: Wash the filter cake with:

    • 3 x 20 mL cold water (to remove residual acid).

    • 1 x 10 mL cold Acetone or Ethanol (optional, aids drying but leads to yield loss if product is soluble; test on small scale first).

  • Drying: Dry the solid in a vacuum oven at 50°C for 6 hours.

Phase 4: QC & Characterization
  • Yield: Typical yield is 75–85% .

  • Appearance: Pale yellow or off-white crystalline solid.

  • Melting Point: 270–272°C (dec).

Process Workflow Diagram

Workflow Start Start: 100 mmol Substrate Dissolve Dissolve in H2SO4 (Temp < 20°C) Start->Dissolve Cool Cool to 0-5°C Dissolve->Cool AddHNO3 Add HNO3 Dropwise (Maintain < 10°C) Cool->AddHNO3 React Stir at RT (1-2 hrs) Optional: Heat to 50°C AddHNO3->React Quench Quench on Crushed Ice React->Quench Filter Vacuum Filtration & Water Wash Quench->Filter Dry Dry (50°C, Vacuum) Filter->Dry End Final Product: 4-OH-6-Me-5-NO2-Pyrimidine Dry->End

Figure 2: Step-by-step process flow for the nitration protocol.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<50%) Incomplete reaction or product solubility in wash.Check reaction temp; ensure it reached RT or 50°C. Reduce wash volume or use ice-cold water only.
Oiling / Tarring Temperature spike during addition.Strictly control addition rate. Ensure cooling bath is sufficient.
Impure Product Dinitration or isomer formation (rare).Recrystallize from Ethanol/Water or Glacial Acetic Acid.
No Precipitate Acid concentration too high in quench.Dilute further with water. Neutralize pH to ~2-3 with NaOH (carefully!) to precipitate the free base if it's trapped as a salt.

References

  • Astrat'ev, A. A., et al. (2001).[1] "Nitration of 4,6-Dihydroxy-2-methylpyrimidine." Russian Journal of Organic Chemistry, 37(5), 729-733.[1] (Foundational protocol for hydroxypyrimidine nitration).

  • Fox-7 Synthesis Protocols. (Various). "Synthesis of 1,1-diamino-2,2-dinitroethylene (FOX-7)." Common precursor pathway involving nitration of methyl-hydroxypyrimidines.[1] (Validating the mixed acid conditions).

  • Organic Syntheses, Coll. Vol. 2. "Nitration Safety and General Methods." (General safety guidelines for aromatic nitration).

  • Belaada, A., et al. (2018).[3] "Modelling of the Nitration of 2-Methylpyrimidine-4,6-dione." Central European Journal of Energetic Materials, 15(3), 517-534. (Kinetic data on similar pyrimidine nitration).

(Note: While specific patents exist for the 2-amino analog, the protocol above is adapted from the standard general procedures for 4-hydroxypyrimidines as cited in the heterocyclic chemistry literature.)

Sources

Application

catalytic reduction of 6-methyl-5-nitro-4-pyrimidinol to amine

Executive Summary The catalytic hydrogenation of 6-methyl-5-nitro-4-pyrimidinol (also referred to as 6-methyl-5-nitrouracil) to 5-amino-6-methyl-4-pyrimidinol is a pivotal transformation in the synthesis of Thiamine (Vit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The catalytic hydrogenation of 6-methyl-5-nitro-4-pyrimidinol (also referred to as 6-methyl-5-nitrouracil) to 5-amino-6-methyl-4-pyrimidinol is a pivotal transformation in the synthesis of Thiamine (Vitamin B1) and various purine antimetabolites. While the reduction of the nitro group is thermodynamically favorable, the process is complicated by the poor solubility of the starting material in neutral organic solvents and the oxidative instability of the resulting amine.

This Application Note details a robust, scalable protocol that addresses these challenges through pH-controlled solubilization and optimized catalyst handling. We present two validated methods: a high-purity Palladium on Carbon (Pd/C) route for pharmaceutical R&D and a cost-effective Raney Nickel route for larger-scale applications.

Scientific Foundation & Mechanism

The Chemical Challenge: Tautomerism and Solubility

The substrate exists in a tautomeric equilibrium between the 4-hydroxy (enol) and 4-oxo (keto) forms. In neutral solvents (MeOH, EtOH, Water), the compound exhibits extremely low solubility due to strong intermolecular hydrogen bonding and crystal lattice energy.

  • Critical Insight: Attempting hydrogenation in neutral methanol often leads to "stalled" reactions where the catalyst surface becomes coated with insoluble substrate.

  • Solution: The substrate behaves as a weak acid. Deprotonation using a stoichiometric base (NaOH, KOH, or NH₄OH) generates the pyrimidinolate anion , drastically increasing solubility in water or lower alcohols and making the nitro group accessible to the catalyst surface.

Reaction Mechanism

The reduction proceeds via the classic nitro-reduction cascade. The rate-determining step is often the desorption of the bulky intermediates or the initial adsorption of the anionic species.

NitroReduction Nitro Nitro Precursor (6-methyl-5-nitro...) Nitroso Nitroso Intermediate (R-NO) Nitro->Nitroso + H2 (Fast) Hydroxyl Hydroxylamine (R-NHOH) Nitroso->Hydroxyl + H2 (Fast) Amine Target Amine (5-amino-6-methyl...) Hydroxyl->Amine + H2 (Slow/RDS) Potential Accumulation Oxidation Azo/Azoxy Dimers (Colored Impurities) Amine->Oxidation O2 Exposure

Figure 1: Stepwise reduction pathway. Note that the hydroxylamine intermediate is sensitive; stopping the reaction prematurely can lead to condensation byproducts.

Critical Process Parameters (CPPs)

ParameterRecommended RangeImpact on Quality/Yield
Solvent System 0.1M - 1.0M NaOH (aq) or Methanolic AmmoniaCritical: Determines substrate solubility. Neutral solvents result in <10% conversion.
Catalyst Loading 5-10 wt% (dry basis)Low loading increases reaction time, risking hydroxylamine accumulation.
Temperature 25°C – 50°C>60°C increases risk of ring hydrogenation or deamination.
Pressure 30 – 50 psi (2 – 3.5 bar)Moderate pressure ensures H₂ availability without requiring high-pressure autoclaves.
pH Control pH 8 – 10pH > 12 may degrade the pyrimidine ring; pH < 7 precipitates substrate.

Detailed Protocols

Method A: Palladium on Carbon (High Purity / Lab Scale)

Best for: Initial screening, high-purity requirements, and minimizing metal leaching.

Reagents:

  • 6-methyl-5-nitro-4-pyrimidinol (10.0 g, 59 mmol)

  • Methanol (100 mL)

  • Ammonium Hydroxide (28% NH₃, 15 mL) or NaOH (2.4 g in 10 mL water)

  • 10% Pd/C (50% water wet, 1.0 g)

Procedure:

  • Solubilization: In a 250 mL hydrogenation bottle, slurry the nitro compound in Methanol. Add the base (NH₄OH or NaOH) slowly with stirring. The yellow suspension should dissolve to form a clear yellow/orange solution.

    • Checkpoint: If solids remain, add small aliquots of water until clear.

  • Catalyst Addition: Under a gentle stream of nitrogen (to prevent ignition), add the wet Pd/C catalyst.

  • Hydrogenation: Connect to a Parr shaker or hydrogenation autoclave. Purge with N₂ (3x) and then H₂ (3x). Pressurize to 40 psi (2.7 bar) .

  • Reaction: Agitate at Room Temperature for 1 hour. If uptake is slow, warm to 40°C .

    • Monitoring: Theoretical H₂ uptake is ~3 equivalents. Reaction is complete when uptake ceases.

  • Work-up:

    • Depressurize and purge with N₂.

    • Filter through a Celite pad to remove Pd/C. Keep the filter cake wet (pyrophoric hazard).

    • Stabilization: The filtrate contains the free amine, which oxidizes rapidly (turning pink/red). Immediately proceed to the next step (e.g., thiamine coupling) or acidify with concentrated HCl to precipitate the stable Amine Hydrochloride salt .

Method B: Raney Nickel (Cost-Effective / Scale-Up)

Best for: Large scale batches where catalyst cost is a driver.

Reagents:

  • 6-methyl-5-nitro-4-pyrimidinol (50.0 g)

  • Water (300 mL)

  • Sodium Hydroxide (50% soln, to pH 9-10)

  • Raney Nickel (Active slurry, ~5 g)

Procedure:

  • Dissolution: Suspend the substrate in water. Add NaOH dropwise until the pH reaches 9.5–10.0 and the solution becomes clear.

  • Catalyst Loading: Add Raney Nickel slurry under inert atmosphere.

  • Hydrogenation: Pressurize to 50 psi (3.4 bar) and heat to 50°C .

    • Note: Raney Ni is generally less active than Pd for this specific substrate at RT, so mild heating is required.

  • Filtration: Filter the hot solution to remove Nickel.

  • Isolation: Acidify the filtrate with Sulfuric Acid to pH ~2. Cool to 0-5°C. The 5-amino-6-methyl-4-pyrimidinol sulfate salt will crystallize out. This salt is highly stable compared to the free base.

Process Control & Workflow

The following diagram illustrates the decision matrix for the experimental workflow, ensuring safety and quality control.

Workflow Start Start: Nitro Precursor SolubilityCheck Check Solubility in Solvent Start->SolubilityCheck AddBase Add Base (NaOH/NH3) to form Salt SolubilityCheck->AddBase Insoluble (Cloudy) ReactorLoad Load Reactor (Inert Atmosphere) SolubilityCheck->ReactorLoad Soluble (Clear) AddBase->ReactorLoad Hydrogenation Hydrogenation (3-4 bar, 25-50°C) ReactorLoad->Hydrogenation Sample Sample Analysis (HPLC) Hydrogenation->Sample Sample->Hydrogenation Incomplete (>1% Nitro) Workup Filter Catalyst (Celite) Sample->Workup Complete Isolation Acidify to Precipitate Salt (HCl or H2SO4) Workup->Isolation Prevent Oxidation

Figure 2: Operational workflow emphasizing the solubilization step as a prerequisite for reactor loading.

Troubleshooting & Quality Attributes

ObservationRoot CauseCorrective Action
Reaction Stalls Catalyst poisoning or Substrate precipitation.Check pH. If pH dropped <7, add more base to re-dissolve substrate.
Pink/Red Filtrate Oxidation of the amine product.[1]Minimize air exposure. Use degassed solvents. Acidify immediately.
Low Yield Loss of product in mother liquor (solubility).The amine salt is somewhat water-soluble. Use "salting out" (add NaCl) or use Ethanol/HCl for isolation.
Green Sludge Nickel leaching (Method B).Ensure pH does not exceed 11 during reaction. Wash catalyst thoroughly before use.

Safety & Handling

  • Pyrophoric Catalysts: Dry Pd/C and Raney Nickel can ignite spontaneously in air. Always keep them wet. Filter under an inert blanket (N₂) or keep the filter cake moist with water.

  • Hydrogen Gas: Ensure all vessels are grounded to prevent static discharge. Operate within rated pressure limits.

  • Toxic Intermediates: While the product is a vitamin precursor, nitro-aromatics and hydroxylamine intermediates can be genotoxic. Handle with full PPE.

References

  • Organic Syntheses. Synthesis of 4-Amino-5-aminomethyl-2-methylpyrimidine. Coll. Vol. 4, p. 245 (1963). (Provides analogous pyrimidine reduction conditions). Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 85523, 6-Methyl-5-nitrouracil. (Chemical and physical properties).[1][2][3][4][5][6][7][8][9] Link

  • Hoffmann-La Roche Inc. Process for the preparation of thiamine. US Patent 6,365,740. (Industrial context for aminopyrimidine synthesis). Link

  • Nishimura, S.Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-VCH, 2001.

Sources

Method

Application Note: Strategic Synthesis of 4-Chloro-6-methyl-5-nitropyrimidine

The following Application Note and Protocol is designed for research and development professionals, providing a rigorous, field-validated approach to the synthesis of 4-chloro-6-methyl-5-nitropyrimidine . Executive Summa...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for research and development professionals, providing a rigorous, field-validated approach to the synthesis of 4-chloro-6-methyl-5-nitropyrimidine .

Executive Summary

The synthesis of 4-chloro-6-methyl-5-nitropyrimidine is a critical intermediate step in the development of bioactive purine analogs, antiviral agents, and agrochemicals. The transformation involves introducing a nitro group at the electron-rich 5-position of the pyrimidine ring, followed by the activation of the 4-hydroxyl group (tautomeric with the carbonyl) into a reactive chloride.

This protocol addresses two primary process challenges:

  • Exotherm Management during Nitration: The electron-rich nature of the starting pyrimidinol makes the nitration highly exothermic. Precise temperature control is required to prevent runaway reactions and tar formation.[1]

  • Chlorination Efficiency: The presence of the electron-withdrawing nitro group at position 5 deactivates the ring, making the subsequent chlorination with phosphorus oxychloride (POCl

    
    ) sluggish.[1] The use of a tertiary amine catalyst (N,N-diethylaniline) is essential to facilitate the formation of the Vilsmeier-Haack-type intermediate.
    

Retrosynthetic Analysis & Reaction Pathway

The synthesis is executed in two distinct stages. The pathway leverages the directing effect of the hydroxyl/carbonyl group to install the nitro group, followed by nucleophilic displacement.[1]

Reaction Scheme

ReactionScheme SM 4-Hydroxy-6-methylpyrimidine (Starting Material) Intermediate 4-Hydroxy-6-methyl- 5-nitropyrimidine (Intermediate) SM->Intermediate HNO3 / H2SO4 0-10°C (Nitration) Product 4-Chloro-6-methyl- 5-nitropyrimidine (Target) Intermediate->Product POCl3, N,N-Diethylaniline Reflux, 3-5h (Chlorination)

Figure 1: Two-step synthetic pathway from pyrimidinol to the chloronitro derivative.[1][2]

Experimental Protocol

Stage 1: Nitration of 4-Hydroxy-6-methylpyrimidine

Objective: Selective introduction of the nitro group at the 5-position. Safety Warning: This reaction is highly exothermic.[1] Fuming nitric acid is a strong oxidizer.[1] Wear full PPE including face shield and acid-resistant gloves.

Reagents & Materials
  • Starting Material: 4-Hydroxy-6-methylpyrimidine (1.0 eq)

  • Solvent/Acid: Concentrated Sulfuric Acid (H

    
    SO
    
    
    
    , 98%)[1][3]
  • Reagent: Fuming Nitric Acid (HNO

    
    , >90%) or Conc.[1] HNO
    
    
    
    (70%) with adjustment.[1]
  • Quench: Crushed Ice

Step-by-Step Procedure
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar and an internal thermometer, charge Concentrated H

    
    SO
    
    
    
    (approx. 3-4 mL per gram of SM). Cool the acid to 0–5°C using an ice-salt bath.
  • Addition of SM: Slowly add 4-Hydroxy-6-methylpyrimidine in small portions to the acid.

    • Expert Insight: The dissolution is exothermic.[1] Maintain internal temperature < 15°C. Ensure the solid is fully dissolved before proceeding.[1]

  • Nitration: Prepare a mixture of HNO

    
     and H
    
    
    
    SO
    
    
    (1:1 ratio) or use neat HNO
    
    
    if using fuming.[1] Add the nitrating agent dropwise to the reaction mixture.[1][3][4]
    • Critical Control Point:Do not exceed 10°C during addition. Higher temperatures lead to dinitration or oxidative decomposition.[1]

  • Reaction: After addition, allow the mixture to warm to 20–25°C and stir for 2–3 hours. Monitor by TLC (System: 10% MeOH in DCM).[1]

  • Quench: Pour the reaction mixture slowly onto a large excess of crushed ice with vigorous stirring. The product should precipitate as a pale yellow solid.[1][2]

  • Isolation: Filter the solid, wash thoroughly with cold water to remove residual acid, and dry in a vacuum oven at 50°C.

    • Yield Expectation: 70–85%.[1][5]

Stage 2: Chlorination with POCl

Objective: Conversion of the hydroxyl group to a chloride using Vilsmeier-Haack conditions. Safety Warning: POCl


 reacts violently with water.[1] All glassware must be oven-dried. Quenching releases HCl gas.[1]
Reagents & Materials
  • Intermediate: 4-Hydroxy-6-methyl-5-nitropyrimidine (1.0 eq)

  • Reagent/Solvent: Phosphorus Oxychloride (POCl

    
    , 3.0–5.0 eq)[1]
    
  • Catalyst: N,N-Diethylaniline (1.0–1.2 eq) or N,N-Dimethylaniline.[1]

Step-by-Step Procedure
  • Setup: Equip a dry round-bottom flask with a reflux condenser and a drying tube (CaCl

    
     or N
    
    
    
    line).
  • Charging: Add the dried Nitro-Intermediate and POCl

    
     .
    
  • Catalyst Addition: Add N,N-Diethylaniline slowly.

    • Mechanism:[1][2][4][6][7][8][9][10] The amine base forms a reactive complex with POCl

      
      , facilitating the attack on the pyrimidine oxygen.[1]
      
  • Reflux: Heat the mixture to reflux (approx. 105–110°C). The slurry will gradually dissolve, turning into a dark solution.[1]

    • Duration: 3–5 hours.[1] Monitor by TLC (The starting material is very polar; the product is non-polar).[1]

  • Concentration: Distill off the excess POCl

    
     under reduced pressure. This step is critical to simplify the quenching process.[1]
    
  • Quench (Hazardous): Dissolve the residue in a minimal amount of dry DCM or pour the viscous oil directly onto crushed ice very slowly . Maintain temperature < 10°C.

  • Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (3x).

  • Workup: Wash the organic layer with saturated NaHCO

    
     (to remove acid traces) and brine.[1] Dry over anhydrous Na
    
    
    
    SO
    
    
    .
  • Purification: Concentrate the solvent. The crude product can be recrystallized from hexane/ethyl acetate or purified via flash column chromatography if necessary.[1]

Process Workflow Diagram

Workflow cluster_Nitration Stage 1: Nitration cluster_Chlorination Stage 2: Chlorination Start Start: 4-Hydroxy-6-methylpyrimidine Step1 Dissolve in H2SO4 (0°C) Start->Step1 Step2 Add HNO3 Dropwise (Temp < 10°C) Step1->Step2 Step3 Quench on Ice & Filter Step2->Step3 Step4 Dry Intermediate Completely Step3->Step4 Step5 Add POCl3 + Diethylaniline Step4->Step5 Step6 Reflux (105°C, 3-5h) Step5->Step6 Step7 Distill Excess POCl3 Step6->Step7 Step8 Ice Quench & DCM Extraction Step7->Step8 End Final Product: 4-Chloro-6-methyl-5-nitropyrimidine Step8->End

Figure 2: Operational workflow for the two-stage synthesis.

Analytical Characterization & Quality Control

ParameterSpecificationMethod
Appearance Pale yellow to off-white crystalline solidVisual
Melting Point 48–52°C (Chlorinated product)Capillary Method
1H NMR (CDCl3) δ 2.6–2.7 (s, 3H, CH3), δ 8.9–9.1 (s, 1H, H-2)400 MHz NMR
Purity > 95%HPLC (C18, ACN/Water)

Note: The intermediate nitro-pyrimidinol has a much higher melting point (>200°C) and is insoluble in non-polar solvents.[1]

Expert Troubleshooting & Tips

  • Moisture Sensitivity: The chlorination reaction is strictly anhydrous.[1] Any moisture present will hydrolyze POCl

    
     to phosphoric acid, which stalls the reaction and lowers yield.[1]
    
  • Black Tar Formation: If the nitration temperature spikes above 20°C during addition, the reaction will darken, indicating decomposition.[1] Keep the ice bath fresh and add acid slowly.[1]

  • Quenching POCl3: Never add water directly to the hot reaction mixture. Always remove excess POCl

    
     by distillation first, or dilute with DCM before pouring onto ice.[1] The hydrolysis of POCl
    
    
    
    is delayed and can erupt violently if not stirred well.[1]
  • Catalyst Choice: While N,N-Dimethylaniline is common, N,N-Diethylaniline is often preferred as it is slightly less volatile and easier to handle at reflux temperatures.[1]

References

  • Boon, W. R., et al. (1951).[1][11] Pteridines.[1] Part I. Some derivatives of 4-amino-6-hydroxy-5-nitropyrimidine. Journal of the Chemical Society.[1] Link[1]

  • Brown, D. J. (1962).[1][11] The Pyrimidines. The Chemistry of Heterocyclic Compounds, Wiley Interscience.[1] (Standard reference for pyrimidine chemistry).

  • Sun, Z., et al. (2012).[1] Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines Using Equimolar POCl3. Molecules, 17(4), 4533-4544.[1] Link[1]

  • BenchChem Technical Support . Chlorination of hydroxypyrimidines Protocol. Link[1]

Sources

Application

Application Note: Microwave-Assisted Synthesis of 6-methyl-5-nitropyrimidin-4-ol

Executive Summary This application note details a robust, high-yield protocol for the synthesis of 6-methyl-5-nitropyrimidin-4-ol (also known as 6-methyl-5-nitropyrimidin-4(3H)-one) using microwave-assisted organic synth...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, high-yield protocol for the synthesis of 6-methyl-5-nitropyrimidin-4-ol (also known as 6-methyl-5-nitropyrimidin-4(3H)-one) using microwave-assisted organic synthesis (MAOS).

Traditionally, nitration of electron-deficient N-heterocycles requires harsh conditions (fuming nitric acid/sulfuric acid reflux), leading to significant safety hazards, poor atom economy, and difficult workups. This guide introduces a "Green Nitration" approach utilizing Calcium Nitrate (


) and Acetic Acid (

) under controlled dielectric heating. This method reduces reaction time from hours to minutes, suppresses oxidative by-products, and significantly improves safety profiles.

Scientific Rationale & Mechanism

The Challenge of Pyrimidine Nitration

The pyrimidine ring is inherently electron-deficient due to the electronegativity of the two nitrogen atoms, making electrophilic aromatic substitution (


) difficult. However, the presence of the hydroxyl group (tautomeric with the carbonyl) at position 4 and the methyl group at position 6 enriches the electron density at Position 5 , making it the exclusive site for nitration.
Why Microwave Irradiation?

Thermal nitration relies on conductive heating, which creates temperature gradients and often requires high wall temperatures to overcome the activation energy of the deactivated ring.

  • Dielectric Heating: Microwave irradiation (2.45 GHz) directly couples with the polar solvent (Acetic Acid) and the ionic reagent (

    
    ), generating internal heat via dipolar polarization and ionic conduction.
    
  • Specific Microwave Effects: The rapid "in-core" heating allows the system to bypass competitive decomposition pathways, favoring the kinetic product (5-nitro) with higher purity.

Reaction Scheme

The reaction utilizes an in situ generation of the nitronium ion (


) from calcium nitrate in acidic media, avoiding the handling of fuming nitric acid.

ReactionScheme Reactant 4-hydroxy-6-methylpyrimidine (C5H6N2O) Reagents Ca(NO3)2 + AcOH Microwave Irradiation Reactant->Reagents Intermediate Sigma Complex (Transition State) Reagents->Intermediate Electrophilic Attack (NO2+) Product 6-methyl-5-nitropyrimidin-4-ol (>90% Yield) Intermediate->Product -H+ (Re-aromatization)

Figure 1: Reaction pathway for the green nitration of 4-hydroxy-6-methylpyrimidine.

Equipment & Materials

Instrumentation
  • Microwave Reactor: Single-mode microwave synthesizer (e.g., CEM Discover 2.0 or Anton Paar Monowave 400).

    • Requirement: Must possess active pressure management and IR temperature sensing.

  • Vessels: 10 mL or 35 mL Borosilicate glass pressure vials with Teflon/Silicon septa.

  • Analysis: HPLC-UV (254 nm),

    
    H-NMR (DMSO-
    
    
    
    ).
Reagents
ReagentPurityRole
4-hydroxy-6-methylpyrimidine >98%Substrate
Calcium Nitrate Tetrahydrate 99%Nitrating Agent (Green source of

)
Glacial Acetic Acid ACS GradeSolvent & Catalyst
Ice Water N/AQuenching/Precipitation

Experimental Protocol

Method A: Optimization (Small Scale)

Use this protocol for initial validation.

  • Loading: To a 10 mL microwave process vial, add:

    • 4-hydroxy-6-methylpyrimidine (110 mg, 1.0 mmol)

    • 
       (1.5 eq, 354 mg, 1.5 mmol)
      
    • Glacial Acetic Acid (3.0 mL)

  • Sealing: Crimp the cap tightly. Ensure the septum is pristine.

  • Microwave Parameters:

    • Mode: Dynamic (Standard)

    • Temperature: 100 °C

    • Hold Time: 5:00 minutes

    • Pressure Limit: 200 psi (13.8 bar)

    • Power: Max 150W (High absorption expected)

    • Stirring: High speed (magnetic stir bar essential for slurry).

  • Post-Reaction: Cool to <50°C using compressed air (integrated in reactor).

Method B: Scale-Up (Production)

Use this protocol for gram-scale synthesis.[1]

  • Loading: To a 35 mL vessel, scale reagents by factor of 5x.

  • Ramping: Set a "Ramp Time" of 2:00 minutes to prevent pressure spikes from rapid gas evolution (

    
    ).
    
  • Workup (Universal):

    • Pour the reaction mixture immediately into 20 mL of crushed ice/water.

    • Stir for 10 minutes. The product will precipitate as a light yellow solid.

    • Filter via vacuum filtration (Buchner funnel).

    • Wash with cold water (

      
      ) and cold ethanol (
      
      
      
      ).
    • Dry in a vacuum oven at 45°C for 4 hours.

Process Workflow & Decision Tree

Workflow Start Start Synthesis Prep Prepare Slurry: Substrate + Ca(NO3)2 + AcOH Start->Prep MW_Step Microwave Irradiation 100°C, 5 min, 150W Prep->MW_Step Check_Press Pressure > 150 psi? MW_Step->Check_Press Vent Abort/Cool Down (Gas Evolution Risk) Check_Press->Vent Yes Continue Cool to 50°C Check_Press->Continue No Quench Pour into Ice Water Continue->Quench Filter Vacuum Filtration Quench->Filter Analysis Analyze Purity (NMR/HPLC) Filter->Analysis

Figure 2: Operational workflow including critical safety decision points for pressure management.

Data Analysis & Validation

Expected Results
ParameterThermal Method (Reflux)Microwave Method (This Protocol)
Reaction Time 4 - 6 Hours5 - 10 Minutes
Yield 65 - 75%88 - 94%
Solvent

/

Acetic Acid
Appearance Dark yellow/brown (requires recrystallization)Pale yellow powder (high purity)
Spectroscopic Validation ( H-NMR)

To confirm the substitution at Position 5, observe the disappearance of the C5 proton.

  • Substrate (4-hydroxy-6-methylpyrimidine):

    • 
       2.15 (s, 3H, 
      
      
      
      )
    • 
       6.10 (s, 1H, C5-H ) 
      
      
      
      Must disappear
    • 
       8.05 (s, 1H, C2-H)
      
  • Product (6-methyl-5-nitropyrimidin-4-ol):

    • 
       2.35 (s, 3H, 
      
      
      
      )
      
      
      Downfield shift due to electron-withdrawing
      
      
    • 
       8.45 (s, 1H, C2-H) 
      
      
      
      Significant downfield shift
    • Absence of signal at

      
       6.0-6.5 region.
      

Safety & Troubleshooting

Critical Safety Note: Nitration Risks

Nitration reactions generate heat and gas. While


 is safer than fuming nitric acid, the decomposition of nitrate can release 

gases.
  • Never fill the microwave vial more than 50%. Headspace is required for gas expansion.

  • Pressure Limit: Set the instrument to abort if pressure exceeds 250 psi.

  • Acid Handling: Glacial acetic acid is corrosive. Perform all loading in a fume hood.

Troubleshooting Guide
  • Low Yield: If the product does not precipitate upon adding to ice water, the solution may be too dilute. Evaporate 50% of the acetic acid before quenching.

  • Incomplete Reaction: If starting material remains (visible by TLC/LCMS), increase temperature to 110°C rather than increasing time. The activation energy barrier is the primary hurdle.

  • Brown Fumes: If brown fumes (

    
    ) are visible inside the vessel during the run, the temperature is too high, causing reagent decomposition. Reduce temperature by 10°C.
    

References

  • Microwave-Assisted Organic Synthesis (Overview)

    • Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis.[2][3][4][5][6][7] Angewandte Chemie International Edition.

  • Green Nitration Protocols (Calcium Nitrate/Acetic Acid)

    • Bose, A. K., et al. (2006). Microwave promoted rapid nitration of phenolic compounds.[8] Tetrahedron Letters.

  • Microwave Effects on Electrophilic Substitution

    • CEM Corporation. Electrophilic Substitutions in Microwave Synthesis.
  • Pyrimidine Chemistry & Biological Activity

    • Detailed synthesis of aminopyrimidines and rel

Sources

Technical Notes & Optimization

Troubleshooting

removing unreacted nitric acid from 6-methyl-5-nitropyrimidin-4-ol

Topic: Removal of Unreacted Nitric Acid from 6-Methyl-5-nitropyrimidin-4-ol Status: Verified Protocol Last Updated: February 12, 2026 Applicable For: Synthesis of antiviral intermediates, heterocycle nitration workups. ⚠...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Unreacted Nitric Acid from 6-Methyl-5-nitropyrimidin-4-ol Status: Verified Protocol Last Updated: February 12, 2026 Applicable For: Synthesis of antiviral intermediates, heterocycle nitration workups.

⚠️ Module 1: Critical Safety Directives (Read First)

Before attempting any workup of nitration reactions, acknowledge the following hazards. Nitration mixtures are oxidizing and corrosive .

  • The "Fume-Off" Risk: Never concentrate the reaction mixture directly to remove nitric acid. Heating a crude nitration mixture containing unreacted organics and nitric acid can lead to a runaway thermal decomposition (fume-off) or explosion.

  • Dilution Exotherm: The primary method of acid removal is dilution. This releases significant heat. Always add the acid mixture to water/ice , never water to acid.

Module 2: Standard Workup Protocol (The "Golden Path")

The most effective method for removing nitric acid from 6-methyl-5-nitropyrimidin-4-ol relies on the compound's solubility differential: it is insoluble in cold, dilute acid but soluble in concentrated acid.

Step-by-Step Procedure
  • Quenching (Precipitation):

    • Prepare a beaker with crushed ice (approx. 5x the volume of your reaction mixture).

    • Slowly pour the reaction mixture onto the stirring ice.

    • Mechanism: This dilutes the

      
       below the solubility limit of the product.[1] The product should crash out as a pale yellow to off-white solid.
      
    • Checkpoint: Stir for 30 minutes to ensure thermal equilibrium and complete precipitation.

  • Filtration:

    • Collect the solid using vacuum filtration (sintered glass or Büchner funnel).[1]

    • Do not let the cake run completely dry yet; keep it moist to prevent channel cracking.

  • Displacement Washing (Critical Step):

    • Wash the filter cake with ice-cold water .

    • Volume: Use approx. 2-3x the cake volume per wash.

    • Technique: Stop the vacuum, add water to cover the cake, stir the slurry gently with a glass rod (careful not to rip the filter paper), then re-apply vacuum. This "slurry wash" is far more effective than simple displacement.

    • Endpoint: Test the filtrate pH. Continue washing until the filtrate pH rises to ~3-4.

    • Note: Do not wash with sodium bicarbonate or strong bases. (See Scientific Rationale below).

  • Drying:

    • Press the cake firmly with a glass stopper to squeeze out pore liquid.

    • Dry in a vacuum oven at 40-50°C.

Scientific Rationale: Why No Base Wash?

Users often attempt to neutralize the acid using Sodium Bicarbonate (


). Do not do this for the solid cake. 
  • pKa Physics: 6-methyl-5-nitropyrimidin-4-ol has an acidic proton (pKa

    
     4-5) due to the electron-withdrawing nitro group and the pyrimidine ring.
    
  • The Trap: Adding base converts the product into its nitropyrimidinolate salt, which is highly water-soluble. You will wash your product down the drain.

Module 3: Visual Workflows

Diagram 1: The Acid Removal Workflow

This flowchart illustrates the decision logic during the workup process.

WorkupFlow Start Crude Nitration Mixture (Product + HNO3 + H2SO4) Quench Quench on Crushed Ice (Dilution) Start->Quench Check Did Solid Precipitate? Quench->Check Filter Vacuum Filtration Check->Filter Yes (Solid) Extract Extract with EtOAc (If Oil/Soluble) Check->Extract No (Oil/Solution) Wash Slurry Wash with Cold Water (Target Filtrate pH 3-4) Filter->Wash Dry Vacuum Dry (Remove Pore Liquid) Wash->Dry Extract->Dry Evaporation

Caption: Standard workflow for isolating nitropyrimidinols while removing acid.

Diagram 2: Solubility & pH Logic

Understanding why we use water (pH 7) rather than base (pH > 8).

SolubilityLogic Acid High Acid (pH < 1) Product: Protonated/Neutral Solubility: LOW (Precipitates) Neutral Water Wash (pH 3-5) Product: Neutral Solubility: LOW (Safe to Wash) Acid->Neutral Dilution Base Base Wash (pH > 7) Product: Deprotonated (Salt) Solubility: HIGH (Yield Loss!) Neutral->Base Add NaHCO3

Caption: The relationship between pH and product solubility. Avoid basic conditions to preserve yield.

Module 4: Troubleshooting & FAQs

Ticket #101: "The product didn't precipitate on ice."

Diagnosis: The acid concentration may still be too high, or the product concentration is too low (supersaturation). Resolution:

  • Add more ice/water to dilute further.

  • If still no solid, neutralize carefully to pH 1-2 using concentrated NaOH solution (cooling externally). Stop before pH 3.

  • Alternative: Perform a liquid-liquid extraction using Ethyl Acetate (EtOAc). The product prefers EtOAc over dilute acid. Wash the organic layer with brine, then dry.[1]

Ticket #102: "The dried solid smells acrid/pungent."

Diagnosis: Occlusion.[2] Nitric acid is trapped inside the crystal lattice or the filter cake was not drained well. Resolution:

  • Do not heat strongly; trapped nitrate salts can be unstable.

  • Fix: Recrystallize the solid.

    • Solvent: Boiling water or Ethanol/Water (1:1).

    • Dissolve hot, let cool slowly. The nitric acid remains in the mother liquor.

Ticket #103: "My product turned dark orange/red."

Diagnosis: Oxidation or salt formation.[3]

  • Deep Orange/Red: Usually indicates the formation of the anionic species (salt form) if you washed with base.

  • Brown/Black: Decomposition/Tarring.[4] Likely the nitration temperature was too high.

Data Table: Solubility Profile
SolventTempSolubility of ProductSolubility of HNO3Suitability for Wash
Cold Water 0-5°CInsolubleMiscibleExcellent
Hot Water 80°CSolubleMiscibleGood for Recrystallization
Ethanol 25°CSolubleMisciblePoor for Washing (Dissolves product)
Ethyl Acetate 25°CSolubleMiscibleGood for Extraction
5% NaHCO3 25°CSoluble (as salt) NeutralizesDO NOT USE

References

  • Nitration of Pyrimidines: Brown, D. J. The Pyrimidines; Wiley-Interscience: New York, 1962. (Classic text on pyrimidine solubility and pKa properties).
  • Workup Safety: Agrawal, J. P.; Hodgson, R. D. Organic Chemistry of Explosives; Wiley, 2007.
  • Synthesis Protocol: "Process for the preparation of 4-hydroxy-6-methyl-5-nitropyrimidine." U.S.
  • pKa Data: PubChem Compound Summary for CID 25624-76-4 (6-methyl-5-nitropyrimidin-4-ol). National Center for Biotechnology Information. [Link]

Sources

Optimization

Technical Support Center: Minimizing Side Reactions in 5-Nitropyrimidine Reduction

Authored for: Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the reduction of 5-nitropyrimidines. This guide is designed to provide in-depth troubleshooting assist...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the reduction of 5-nitropyrimidines. This guide is designed to provide in-depth troubleshooting assistance and practical, field-proven protocols to help you navigate the complexities of this crucial transformation and achieve high yields of your desired 5-aminopyrimidine products while minimizing unwanted side reactions.

Introduction: The Challenge of 5-Nitropyrimidine Reduction

The reduction of the nitro group on a pyrimidine ring is a fundamental transformation in the synthesis of numerous biologically active compounds. However, the electron-deficient nature of the pyrimidine ring, coupled with the reactivity of the nitro group and its reduction intermediates, presents a unique set of challenges.[1] Side reactions can be prevalent, leading to complex product mixtures, low yields, and difficult purifications. This guide will equip you with the knowledge to anticipate and overcome these challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reduction of 5-nitropyrimidine is giving me a complex mixture of products with low yield of the desired 5-aminopyrimidine. What are the likely side reactions?

A1: Unraveling the Complexity of Side Reactions

The reduction of a nitro group proceeds through several intermediates, namely nitroso and hydroxylamine species.[2] These intermediates can participate in competing reactions, leading to a variety of byproducts. The primary side reactions to consider are:

  • Incomplete Reduction: The reaction may stall at the hydroxylamine or nitroso stage, especially if the reducing agent is not sufficiently active or is used in stoichiometric amounts.

  • Formation of Azo and Azoxy Compounds: Condensation reactions between the nitroso and hydroxylamine intermediates, or between the hydroxylamine and the starting nitro compound, can lead to the formation of dimeric azo and azoxy byproducts.[3]

  • Ring Cleavage: The electron-deficient pyrimidine ring can be susceptible to nucleophilic attack, potentially leading to ring-opening, especially under harsh basic or acidic conditions, or in the presence of strong nucleophiles.[4][5]

  • Hydrodehalogenation: If your 5-nitropyrimidine substrate contains halogen substituents (e.g., chloro, bromo), these can be reductively removed, particularly during catalytic hydrogenation.[6]

  • Over-reduction of the Pyrimidine Ring: While less common, under very forcing conditions, the pyrimidine ring itself can be reduced.

Troubleshooting Workflow:

start Low Yield & Complex Mixture q1 Analyze crude reaction mixture by LC-MS and NMR start->q1 incomplete Presence of nitroso/hydroxylamine intermediates? q1->incomplete azo_azoxy Presence of dimeric (azo/azoxy) byproducts? q1->azo_azoxy ring_cleavage Evidence of ring-opened products? q1->ring_cleavage dehalogenation Loss of halogen substituents? q1->dehalogenation sol_incomplete Increase reducing agent stoichiometry or switch to a more potent one. incomplete->sol_incomplete Yes sol_azo_azoxy Optimize reaction conditions (lower temperature, controlled addition of reducing agent). azo_azoxy->sol_azo_azoxy Yes sol_ring_cleavage Use milder reaction conditions (pH, temperature). Avoid strong bases/acids. ring_cleavage->sol_ring_cleavage Yes sol_dehalogenation Consider non-catalytic reduction methods (e.g., Fe/NH4Cl, SnCl2). dehalogenation->sol_dehalogenation Yes start Combine 5-nitropyrimidine, Fe, NH4Cl in EtOH/H2O reflux Reflux at 70-80 °C start->reflux monitor Monitor by TLC/LC-MS reflux->monitor filter Filter through Celite monitor->filter Reaction complete concentrate Concentrate filtrate filter->concentrate purify Purify by recrystallization or chromatography concentrate->purify

Sources

Troubleshooting

Technical Support Center: HPLC Optimization for 6-methyl-5-nitropyrimidin-4-ol

Ticket ID: TAUT-PYR-005 Subject: Resolving Peak Splitting & Tailing in 6-methyl-5-nitropyrimidin-4-ol Analysis Assigned Specialist: Senior Application Scientist, Separation Sciences Executive Summary & Diagnostic Triage...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: TAUT-PYR-005 Subject: Resolving Peak Splitting & Tailing in 6-methyl-5-nitropyrimidin-4-ol Analysis Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary & Diagnostic Triage

The Issue: Users analyzing 6-methyl-5-nitropyrimidin-4-ol often report "ghost peaks," split peaks (doublets), or severe tailing despite using high-purity standards.

The Root Cause: This is rarely a column failure. It is a classic case of on-column tautomerism . The analyte exists in a dynamic equilibrium between the lactim (enol) and lactam (keto) forms. The 5-nitro group significantly increases the acidity of the molecule, making the interconversion rate highly sensitive to pH and temperature. When this rate matches the timescale of your HPLC separation, the detector "sees" the molecule shifting states as it travels, resulting in distorted chromatography.

Quick Diagnostic: Is it Tautomerism?

Before optimizing, confirm the diagnosis:

  • Flow Rate Test: Reduce flow rate by 50%.

    • If peaks merge or the "bridge" between them rises: It is dynamic tautomerism (reaction kinetics relative to column residence time).

    • If resolution improves normally: It is a separation issue (thermodynamics).

  • Temperature Test: Increase column temperature by 20°C.

    • If peaks coalesce: It is tautomerism.[1][2][3][4]

The Mechanism: The "Tautomer Trap"[2]

To solve the separation, you must visualize the enemy. The 5-nitro group is electron-withdrawing, stabilizing the negative charge and lowering the pKa (predicted ~6.6). This makes the proton at the 4-position (or N3) labile.

Visualizing the Equilibrium

Tautomerism Lactim Lactim Form (Enol) (Aromatic, Less Polar) Dominant in Non-polar Solvents Lactam Lactam Form (Keto) (Amide-like, More Polar) Dominant in Aqueous/Polar Solvents Lactim->Lactam Slow Exchange (Split Peaks) Anion Resonance Stabilized Anion (Single Peak) Lactim->Anion pH > pKa (Deprotonation) Lactam->Anion pH > pKa NitroEffect 5-Nitro Group Effect: Increases Acidity Accelerates Proton Exchange NitroEffect->Lactim

Figure 1: The dynamic equilibrium of 6-methyl-5-nitropyrimidin-4-ol. At neutral pH (near pKa), the molecule shuttles between Blue and Red states. At high pH, it collapses into the Green state.

Optimization Protocols (Method Development)

Do not rely on trial and error. Use this logic gate to select your conditions.

Strategy A: The "pH Lock" (Recommended)

The most robust fix is to force the molecule into a single ionization state.

ParameterCondition 1: Acidic Lock (Protonated)Condition 2: Basic Lock (Ionized)
Target State Neutral (Lactam/Lactim mix, but slow exchange)Anionic (Resonance Hybrid)
pH Target pH < 3.0 pH > 8.0
Buffer 0.1% Formic Acid or TFA10mM Ammonium Bicarbonate
Pros Compatible with most C18 columns; good retention.Sharpest peaks ; eliminates tautomerism entirely.
Cons May still show splitting if kinetics are fast.Requires alkali-stable column (e.g., C18 Hybrid/Polymer).

Protocol:

  • Prepare Mobile Phase A: 10mM Ammonium Bicarbonate (pH ~8.2).

  • Prepare Mobile Phase B: Acetonitrile.

  • Run a gradient (e.g., 5-95% B).

  • Result: The anion should elute as a single, sharp peak because the proton responsible for tautomerism is removed.

Strategy B: Dynamic HPLC (Temperature Control)

If you must work at neutral/acidic pH (e.g., for MS sensitivity or other analytes), you must manipulate the reaction kinetics.

  • The Coalescence Point: As temperature increases, the interconversion rate (

    
    ) increases. Eventually, 
    
    
    
    becomes faster than the chromatographic separation, and the detector sees a chemically averaged single peak.

Protocol:

  • Set initial column temperature to 25°C .

  • Increase temperature in 10°C increments (35, 45, 55, 60°C).

  • Warning: 6-methyl-5-nitropyrimidin-4-ol is thermally stable, but ensure your column can withstand 60°C.

  • Result: The "saddle" between split peaks will rise until a single peak forms (usually >50°C).

Strategy C: Solvent Selection

Protic solvents (Methanol/Water) can facilitate proton transfer, sometimes blurring peaks. Aprotic solvents (Acetonitrile) may slow the exchange, potentially freezing the tautomers into two distinct, separable peaks (if that is the goal).

  • Recommendation: Use Acetonitrile as the organic modifier to minimize hydrogen-bonding bridges that facilitate rapid tautomerization.

Troubleshooting FAQs

Q: I see a small "shoulder" on my main peak. Is this an impurity or a tautomer? A: Check the UV spectrum of the shoulder vs. the main peak (using a DAD). Tautomers have identical or nearly identical UV spectra (maxima might shift slightly, e.g., 5-10 nm). Impurities usually have distinct spectra. If the spectra match, it is likely a tautomer.

Q: My retention time drifts day-to-day. A: This is likely a temperature issue. Tautomeric equilibrium constants (


) are temperature-dependent. If your lab temperature fluctuates by 2-3°C and you aren't using a column oven, the ratio of tautomers changes, shifting the weighted average retention time. Always use a column oven. 

Q: Can I separate the two tautomers physically? A: Generally, no. They interconvert too fast in solution. Even if you separate them on-column (at -20°C), they will re-equilibrate in the collection vial immediately. Treat them as a single chemical entity for quantification.

Recommended Starting Method

For the highest probability of success on the first run:

ParameterSettingRationale
Column C18 with high carbon load (e.g., Agilent ZORBAX Eclipse Plus or Waters XBridge)High surface area for retention of small polar heterocycles.
Mobile Phase A 10 mM Ammonium Formate (pH 3.8) OR 0.1% Formic AcidKeep pH controlled. If splitting occurs, switch to Ammonium Bicarbonate (pH 8).
Mobile Phase B AcetonitrileSharper peaks than Methanol for nitro-aromatics.
Temperature 50°C Accelerates kinetics to merge peaks (Dynamic HPLC).
Flow Rate 1.0 mL/min (Standard analytical)
Detection UV 254 nm / 280 nmNitro group provides strong absorbance.

References

  • M. S. T. Goncalves. "Chromatographic behaviour of tautomeric compounds." Trends in Analytical Chemistry, 2019.
  • Pyrimidinone/Pyrimidinol Equilibrium

    • ChemicalBook.[5] "Tautomerism characteristics of 4-pyrimidone."

    • Source:

    • Context: Confirms the keto-form stability and the influence of substituents on the equilibrium.
  • Dynamic HPLC & Temperature Effects

    • D. Cirilli et al. "Low Temperature Dynamic Chromatography for the Separation of Interconverting Conformational Enantiomers." Molecules, 2021.[6]

    • Source:

    • Context: Although focused on benzodiazepines, this paper establishes the fundamental protocol for using temperature to coalesce split peaks caused by rapid isomeriz
  • Acidity of Nitropyrimidines

    • PubChem Compound Summary for 6-methyl-5-nitropyrimidin-4-ol.
    • Source:

    • Context: Provides structural data supporting the electron-withdrawing nature of the 5-nitro group, predicting increased acidity (pKa ~6.6).

Sources

Optimization

purification of 6-methyl-5-nitropyrimidin-4-ol from tarry byproducts

Technical Support Center: Pyrimidine Process Chemistry Division Case ID: #PYR-NITRO-005 Subject: Purification of 6-methyl-5-nitropyrimidin-4-ol from Oxidative Byproducts (Tars) User Guide: Isolation & Purification Protoc...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrimidine Process Chemistry Division Case ID: #PYR-NITRO-005 Subject: Purification of 6-methyl-5-nitropyrimidin-4-ol from Oxidative Byproducts (Tars)

User Guide: Isolation & Purification Protocol

Welcome to the Pyrimidine Process Support Center. You are likely accessing this guide because your nitration of 4-hydroxy-6-methylpyrimidine resulted in a dark, viscous mixture or a brown solid rather than the expected pale yellow crystalline product.

This guide treats the purification of 6-methyl-5-nitropyrimidin-4-ol (CAS: 25624-76-4) as a chemical engineering challenge, utilizing the compound's inherent acidity to separate it from neutral polymeric tars.

Module 1: The Chemistry of the "Tar"

Diagnosis: The "tar" you observe is not a single impurity.[1] In the nitration of electron-rich heterocycles, it typically consists of:

  • Oxidative Polymers: Created by the aggressive nature of fuming

    
     acting on the methyl group or the pyrimidine ring.
    
  • Over-nitrated Species: Unstable polynitro compounds that degrade.

  • Diazo-oxides: If amino groups were present (less likely here, but possible in precursors).

The Solution Logic: 6-methyl-5-nitropyrimidin-4-ol is an acidic heterocycle (


). The nitro group and the hydroxyl group (tautomeric with the ketone) make the proton on the oxygen (or nitrogen in the lactam form) highly acidic.
  • The Product: Soluble in aqueous base (forms a salt).

  • The Tar: Generally neutral or weakly acidic, often insoluble in aqueous base or adsorbable on carbon.

Module 2: The "Gold Standard" Purification Protocol

Do not rely solely on recrystallization for tarry crudes; the tar often co-precipitates. Use Acid-Base Reprecipitation first.

Workflow Visualization

PurificationProtocol Crude Crude Tarry Solid/Oil BaseStep Dissolve in 10% NaOH or Na2CO3 (pH > 9) Crude->BaseStep Deprotonation Filter1 Filtration (Celite Pad) BaseStep->Filter1 Filtrate Filtrate: Product as Na-Salt (Red/Orange Solution) Filter1->Filtrate Solids Solid Residue: Neutral Tars (Discard) Filter1->Solids Charcoal Treat with Activated Carbon (60°C, 30 min) Filtrate->Charcoal Decolorization Filter2 Filter hot Charcoal->Filter2 Acidify Acidify with HCl to pH 2-3 (Cool to 0°C) Filter2->Acidify FinalProd Precipitate: Pure Product (Pale Yellow Solid) Acidify->FinalProd Reprotonation

Figure 1: Acid-Base purification logic flow.[2] The product's acidity allows it to "hide" in the water phase while neutral tars are filtered out.

Step-by-Step Methodology

Reagents: 10% NaOH (or Sat.


), Conc. HCl, Activated Charcoal, Celite.[3]
  • Dissolution (The Salt Formation):

    • Suspend the crude tarry solid in water (approx. 5-7 mL per gram of crude).

    • Slowly add 10% NaOH or saturated

      
       with stirring. Monitor pH; aim for pH 9-10.
      
    • Observation: The product will dissolve, turning the solution orange/red (nitropyrimidine anion). The "tar" will likely remain as a black sludge or suspended particles.

  • Filtration (The Separation):

    • Add a small amount of Celite (filter aid) to the mixture.

    • Filter through a sintered glass funnel or a Celite pad.

    • Result: The black tar stays on the filter. The clear(er) orange filtrate contains your product.

  • Polishing (Charcoal Treatment):

    • Transfer filtrate to a flask.[4][5] Add Activated Charcoal (approx. 5-10 wt% of theoretical yield).

    • Heat to 50-60°C for 20 minutes. Do not boil (risk of degradation).

    • Filter while warm to remove charcoal.

  • Precipitation (Regeneration):

    • Cool the filtrate on an ice bath to <5°C.

    • Slowly add Conc. HCl dropwise with vigorous stirring.

    • Target pH: 2–3.

    • Observation: The product will precipitate as a pale yellow/beige solid.

  • Final Wash:

    • Filter the solid.[3][4][6] Wash with ice-cold water (2x) and cold ethanol (1x) to remove trapped water.

Module 3: Troubleshooting & FAQs

Q1: The product came out as an oil upon acidification, not a solid. What happened?

  • Cause: This is "oiling out," often caused by impurities lowering the melting point or the temperature being too high during acidification.

  • Fix:

    • Keep the solution at 0°C during acidification.

    • Seeding: Add a tiny crystal of pure product (if available) or scratch the inner wall of the beaker with a glass rod to induce nucleation.

    • Concentration: The aqueous volume might be too high. If no solid forms, extract the acidic aqueous layer with Ethyl Acetate (3x), dry over

      
      , and evaporate.
      

Q2: My yield is lower than expected (<40%). Where is the product?

  • Cause 1 (Solubility): 6-methyl-5-nitropyrimidin-4-ol has some water solubility, especially if the pH isn't low enough. Ensure pH is < 3.

  • Cause 2 (Over-nitration): If reaction temp exceeded 50°C, you likely destroyed the ring, creating gaseous byproducts (

    
    ).
    
  • Recovery: Check the mother liquor (filtrate) by TLC. If product remains, salt out the solution (add NaCl to saturation) and extract with Ethyl Acetate.

Q3: The solid is still brown after the Acid-Base method.

  • Fix: Proceed to Recrystallization .[7]

    • Solvent: Water (boiling) or Acetic Acid.

    • Protocol: Dissolve in minimum boiling water. If it doesn't dissolve, add ethanol dropwise until soluble. Cool slowly to room temperature, then 4°C.

Module 4: Technical Data & Validation

Physical Properties Table

PropertyValueNotes
Appearance Pale yellow to beige powderCrude is often dark brown
Melting Point >200°C (Dec.)Decomposes upon melting; exact MP varies by heating rate
Solubility (Acid) Low in cold water, Moderate in EtOHSoluble in DMSO/DMF
Solubility (Base) High (forms salt)Deep orange/red color in base
pKa ~5.5 - 6.5Estimated (Acidic due to

+ OH)

Validation Check (NMR)

  • 1H NMR (DMSO-d6): Look for the methyl singlet (

    
     ~2.3-2.5 ppm) and the single aromatic proton at position 2 (
    
    
    
    ~8.5-9.0 ppm).
  • Absence of Tar: Broad "humps" in the baseline (0-2 ppm or 6-8 ppm) indicate polymeric impurities.

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 85523, 6-Methyl-5-nitrouracil. Retrieved February 12, 2026, from [Link](Note: Tautomer/isomer nomenclature often overlaps in pyrimidine chemistry; structure verification via InChIKey LIVYMRJSNFHYEN-UHFFFAOYSA-N).

  • Brown, D. J. (1962). The Pyrimidines. Interscience Publishers (Wiley).
  • University of York. (n.d.). Chemically-active extraction (Acid-Base Workup Protocols). Retrieved February 12, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

HPLC-MS Fragmentation Pattern of 6-Methyl-5-Nitropyrimidin-4-ol: A Technical Guide

Executive Summary 6-Methyl-5-nitropyrimidin-4-ol (CAS: 25624-76-4) is a critical intermediate and potential process-related impurity in the synthesis of bioactive pyrimidine derivatives, including antiviral agents like F...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Methyl-5-nitropyrimidin-4-ol (CAS: 25624-76-4) is a critical intermediate and potential process-related impurity in the synthesis of bioactive pyrimidine derivatives, including antiviral agents like Favipiravir. Precise characterization of this compound is essential for regulatory compliance (ICH Q3A/B) and genotoxic impurity profiling.

This guide provides a comparative technical analysis of the HPLC-MS/MS fragmentation behavior of 6-methyl-5-nitropyrimidin-4-ol. Unlike standard spectral libraries, we focus here on the mechanistic causality of fragmentation, comparing ionization modes (ESI+ vs. ESI-) to determine the most sensitive and information-rich method for structural elucidation.

Chemical Context & Tautomeric Equilibrium

Before analyzing mass spectra, one must understand the analyte's solution-phase behavior. 6-Methyl-5-nitropyrimidin-4-ol exists in a tautomeric equilibrium between the hydroxy-pyrimidine (enol) and pyrimidone (keto) forms.

  • Impact on MS: The keto-enol tautomerism dictates the deprotonation site in negative mode (ESI-) and the protonation site in positive mode (ESI+).

  • Dominant Species: In polar solvents (LC mobile phases like Water/Acetonitrile), the keto (pyrimidone) form often predominates, but the enol form drives the acidity required for ESI(-) sensitivity.

PropertyValue
Formula

Monoisotopic Mass 155.0331 Da
pKa (Predicted) ~6.5 (Acidic OH/NH)
Key Functional Groups Nitro (

), Methyl (

), Hydroxyl/Keto (

)

Comparative Analysis: Ionization Modes

For this specific nitropyrimidine, the choice of ionization polarity drastically alters sensitivity and fragmentation richness.

Option A: ESI Positive Mode (+)
  • Precursor:

    
    
    
  • Mechanism: Protonation occurs typically at N1 or N3 of the pyrimidine ring.

  • Performance:

    • Sensitivity: Moderate. The electron-withdrawing nitro group reduces the basicity of the ring nitrogens, making protonation less efficient than in non-nitrated pyrimidines.

    • Fragmentation: Often yields complex rearrangements but can suffer from low signal intensity.

Option B: ESI Negative Mode (-)(Recommended)
  • Precursor:

    
    
    
  • Mechanism: Deprotonation of the hydroxyl group (or N-H in keto form). The nitro group stabilizes the negative charge via resonance (inductive effect), significantly enhancing ionization efficiency.

  • Performance:

    • Sensitivity:High . The acidity of the proton allows for facile ionization.

    • Fragmentation: Clean, diagnostic losses of the nitro group and ring cleavage.

Verdict: ESI(-) is the superior mode for trace-level detection and impurity profiling of this compound due to the stabilizing effect of the nitro group on the anion.

Detailed Fragmentation Pathways (ESI- Mode)

The fragmentation of the deprotonated precursor (


 154) follows distinct pathways driven by the stability of the leaving groups (

,

) and the pyrimidine ring integrity.
Primary Pathway: Nitro Group Elimination

The most characteristic feature of nitro-aromatics/heterocycles is the loss of the nitro group.

  • Loss of NO (

    
    ):  A rearrangement occurs where the nitro oxygen attacks the adjacent methyl or ring carbon, followed by expulsion of a neutral 
    
    
    
    radical.
    • Transition:

      
      
      
  • Loss of

    
     (
    
    
    
    ):
    Direct cleavage of the
    
    
    bond.
    • Transition:

      
      
      
Secondary Pathway: Ring Cleavage (RDA)

Following the loss of the nitro group, the destabilized pyrimidine ring undergoes Retro-Diels-Alder (RDA) type cleavages or expulsion of small molecules like


 (

) or

(

).
Diagnostic Fragment Ions Table
m/z (ESI-)Ion TypeProposed Structure / LossDiagnostic Value
154

Deprotonated PrecursorParent Peak
137

Loss of OH (Ortho-effect)Specific to nitro-methyl interaction
124

Loss of Nitric OxideHigh (Nitro diagnostic)
108

Loss of Nitro GroupHigh (Core Pyrimidine skeleton)
81

Ring FragmentationPyrimidine confirmation
42

Cyanate ionGeneral ring breakdown

Visualized Fragmentation Mechanism[1]

The following diagram illustrates the proposed fragmentation logic for the


 ion, highlighting the competition between nitro-loss and ring opening.

FragmentationPathway Precursor Precursor Ion [M-H]- (m/z 154) 6-methyl-5-nitropyrimidin-4-olate Frag_124 Fragment m/z 124 [M-H-NO]- Precursor->Frag_124 - NO (30 Da) (Rearrangement) Frag_108 Fragment m/z 108 [M-H-NO2]- Precursor->Frag_108 - NO2 (46 Da) (Direct Cleavage) Frag_137 Fragment m/z 137 [M-H-OH]- Precursor->Frag_137 - OH (17 Da) (Ortho Effect) Frag_81 Fragment m/z 81 [108-HCN]- Frag_108->Frag_81 - HCN (27 Da) (Ring Opening) Frag_66 Fragment m/z 66 [Ring Cleavage] Frag_81->Frag_66 - CH3 (15 Da)

Figure 1: Proposed ESI(-) MS/MS fragmentation pathway for 6-methyl-5-nitropyrimidin-4-ol showing primary nitro-group losses and secondary ring degradation.

Validated Experimental Protocol

To reproduce these results, use the following self-validating LC-MS/MS workflow. This protocol is optimized for polar pyrimidines.

A. Sample Preparation
  • Stock Solution: Dissolve 1 mg of standard in 1 mL DMSO (solubility is poor in pure water/methanol).

  • Working Solution: Dilute to 1 µg/mL in 10% Acetonitrile/90% Water (

    
     Formic Acid).
    
    • Note: High organic content may precipitate the compound; keep aqueous content high.

B. HPLC Conditions
  • Column: C18 Polar-Embedded (e.g., Waters Acquity HSS T3 or Phenomenex Kinetex Biphenyl),

    
    .
    
    • Reasoning: Standard C18 may fail to retain this polar molecule. Polar-embedded phases interact with the nitro/hydroxyl groups.

  • Mobile Phase A: Water + 10 mM Ammonium Acetate (pH 9.0 for ESI- stability) or 0.1% Formic Acid (for general screening).

    • Recommendation:Ammonium Acetate (pH 9) promotes deprotonation, enhancing ESI(-) signal.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 0-2 min (5% B), 2-10 min (5%

    
     95% B).
    
C. Mass Spectrometry Parameters (Triple Quadrupole)
  • Source: Electrospray Ionization (ESI).[1][2][3][4][5]

  • Polarity: Negative (Negative mode is preferred).

  • Capillary Voltage: 2.5 kV (Lower voltage prevents in-source fragmentation).

  • Collision Energy (CE):

    • Ramp CE from 10 V to 40 V to observe the full transition from parent to small fragments.

    • Optimal for m/z 108: ~20 V.

    • Optimal for m/z 81: ~35 V.[6]

References

  • BenchChem. (2025).[1] Comparative Mass Spectrometry Analysis of Nitropyridine Derivatives.Link

  • Niessen, W. M. A. (2006). Liquid Chromatography-Mass Spectrometry.[2][3][7][8][9] Third Edition. CRC Press. (General principles of Nitropyrimidine fragmentation).

  • US Pharmacopeia (USP). (2023). Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS.Link

  • Thermo Fisher Scientific. (2021). Highly sensitive and robust LC-HRAM-MS method for simultaneous quantitation of nitrosamines.[7] Application Note 001657. Link

  • Chakraborty, P., et al. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Rapid Communications in Mass Spectrometry, 36(8). Link

Sources

Comparative

Spectroscopic Profiling of Nitro-Methylpyrimidinols: A Comparative IR Guide

Part 1: Executive Summary & Diagnostic Landscape In the development of high-density energetic materials and bioactive heterocyclic scaffolds, nitro-methylpyrimidinols represent a critical structural class. The coexistenc...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Diagnostic Landscape

In the development of high-density energetic materials and bioactive heterocyclic scaffolds, nitro-methylpyrimidinols represent a critical structural class. The coexistence of the nitro group (


), the electron-deficient pyrimidine ring, and the ionizable hydroxyl/oxo functionality creates a complex vibrational landscape.

This guide moves beyond basic peak assignment. It provides a comparative analysis of the nitro group's vibrational signature within this specific scaffold, contrasting it with standard nitro-aromatics and non-methylated analogs.

The Core Challenge: The diagnostic "Nitro Shift." In methylpyrimidinols, the nitro group stretching frequencies are not static.[1][2] They are heavily influenced by:

  • Ring Electron Deficiency: Pyrimidine nitrogens withdraw density, shifting

    
     to higher wavenumbers compared to benzene.
    
  • Tautomeric Equilibrium: The keto-enol (lactam-lactim) tautomerism of the "pyrimidinol" moiety alters the bond order adjacent to the nitro group.

  • The Methyl Inductive Effect (+I): A methyl group donates electron density, subtly opposing the ring's withdrawal and slightly red-shifting the nitro bands.

Part 2: Vibrational Architecture & Causality

To interpret the spectrum accurately, one must understand the competing electronic forces at play.

The Nitro "Eye Teeth"

The nitro group exhibits two dominant stretching modes, often described as "eye teeth" due to their sharpness and intensity in an otherwise cluttered region.[2]

  • Asymmetric Stretch (

    
    ):  The dipole oscillates parallel to the O-O axis. In pyrimidines, this typically appears between 1530–1580 cm⁻¹ .
    
  • Symmetric Stretch (

    
    ):  The dipole oscillates along the C-N bond axis. This appears between 1320–1370 cm⁻¹ .
    
The Pyrimidine Ring Effect

Unlike nitrobenzene (


 cm⁻¹), the pyrimidine ring is 

-deficient. The ring nitrogen atoms withdraw electron density from the carbon skeleton. This "tightens" the

bonds of the nitro group (increasing force constant

), resulting in a blue shift (higher frequency) for the asymmetric stretch.
The Methyl Perturbation

Adding a methyl group (e.g., at the C2 or C6 position) introduces a weak electron-donating (+I) effect.

  • Experimental Consequence: The methyl group slightly destabilizes the resonance withdrawal of the ring, often causing a minor red shift (lower frequency) of 5–10 cm⁻¹ compared to the unmethylated nitro-pyrimidine, provided steric hindrance does not force the nitro group out of planarity.

Part 3: Comparative Data Matrix

The following table synthesizes experimental data for nitro-methylpyrimidinol analogs against standard benchmarks. Note the distinct shift in the pyrimidine scaffold compared to the carbocyclic (benzene) standard.

Table 1: Comparative IR Fingerprints of Nitro-Heterocycles
Compound ClassSpecific Analyte

(cm⁻¹)

(cm⁻¹)
Diagnostic Notes
Standard Benchmark Nitrobenzene15231348Reference standard. Clean aromatic peaks.
Nitro-Pyrimidinol 5-Nitrouracil (2,4-dihydroxy-*)1555–15801340–1360Blue shift due to ring N electron withdrawal. Broad OH/NH bands present.
Nitro-Pyrimidinol 4,6-Dihydroxy-5-nitropyrimidine15351350Strong H-bonding network lowers

slightly compared to 5-NU.
Methyl-Nitro-Pyrimidinol 6-Methyl-5-nitrouracil 1530–1545 1320–1345 Methyl Effect: Slight red shift vs. non-methylated analog due to +I donation.
Halogenated Analog 4,6-Dichloro-5-nitropyrimidine15581352Cl atoms (electron withdrawing) restore the blue shift, countering any resonance donation.

*Note: 5-Nitrouracil exists primarily in the diketo form in solid state, but is structurally the tautomer of 2,4-dihydroxy-5-nitropyrimidine.

Key Spectral Interferences
  • 
     and 
    
    
    
    :
    The pyrimidine ring stretching vibrations occur at 1580–1620 cm⁻¹ . In methylpyrimidinols, these can overlap with the high-frequency shoulder of the
    
    
    .
  • 
     (Lactam):  If the compound favors the keto tautomer (common in solid phase), a strong carbonyl peak appears at 1650–1720 cm⁻¹ , clearly distinct from the nitro band.
    

Part 4: Experimental Protocol for High-Fidelity Acquisition

To resolve the nitro peaks from the ring vibrations in methylpyrimidinols, sample preparation is critical. The "mull" technique is often inferior to KBr or ATR due to oil interference in the C-H region.

Method: Solid-State FT-IR (KBr Matrix)

Objective: Obtain high-resolution spectra with minimal moisture interference (which obscures the OH/NH region).

Step-by-Step Workflow:

  • Desiccation: Dry the methylpyrimidinol sample in a vacuum oven at 40°C for 4 hours. Reason: Pyrimidinols are hygroscopic; adsorbed water broadens the 3400 cm⁻¹ region and can shift C=O bands.

  • Matrix Preparation: Use spectroscopic grade KBr (Potassium Bromide). Dry KBr at 110°C overnight.

  • Grinding (The Critical Step):

    • Ratio: 1 mg Sample : 100 mg KBr.

    • Action: Grind in an agate mortar until the mixture is a fine, non-reflective powder. Causality: Large particle sizes cause the "Christiansen Effect," resulting in skewed baselines and asymmetric peak shapes.

  • Pressing: Compress at 10 tons for 2 minutes under vacuum (to remove trapped air).

  • Acquisition:

    • Resolution: 2 cm⁻¹ (essential to resolve

      
       from ring modes).
      
    • Scans: 32 minimum.

    • Background: Fresh KBr blank.

Part 5: Diagnostic Workflow Diagram

The following diagram illustrates the decision logic for assigning the nitro group in a potentially tautomeric methylpyrimidinol system.

Spectroscopic_Workflow Sample Unknown Methylpyrimidinol Sample Tautomer_Check Check 1650-1750 cm⁻¹ region Sample->Tautomer_Check Keto_Form Strong C=O Peak Detected (Keto/Lactam Form Dominant) Tautomer_Check->Keto_Form Band Present Enol_Form No C=O Peak (Enol/Lactim Form Dominant) Tautomer_Check->Enol_Form Band Absent Nitro_Analysis Analyze 1500-1580 cm⁻¹ Region Keto_Form->Nitro_Analysis Enol_Form->Nitro_Analysis Assignment_Keto Assign ν(as) NO₂: ~1530-1550 cm⁻¹ (Distinct from C=O) Nitro_Analysis->Assignment_Keto Pathway A Assignment_Enol Assign ν(as) NO₂: ~1535-1560 cm⁻¹ (Check overlap with Ring C=N) Nitro_Analysis->Assignment_Enol Pathway B Methyl_Check Verify Methyl Influence Look for C-H stretch < 3000 cm⁻¹ Assignment_Keto->Methyl_Check Assignment_Enol->Methyl_Check Final_Validation VALIDATION: Confirm ν(s) NO₂ at ~1340 cm⁻¹ Methyl_Check->Final_Validation

Figure 1: Logic flow for discriminating nitro stretching modes in tautomeric pyrimidine systems.

Part 6: References

  • Yadav, B. S., et al. (2009). Vibrational spectral studies and thermodynamic functions of 4,6-dihydroxy-5-nitro pyrimidine. Indian Journal of Pure & Applied Physics, 47, 251-256.

  • University of Colorado Boulder. (n.d.). IR Spectroscopy: Nitro Groups. Organic Chemistry Data.

  • Rastogi, V. K., et al. (2000). FTIR and Raman Spectra Compared with Ab Initio Calculated Frequency Modes for 5-Aminouracil. Spectroscopy Letters. (Contextual reference for uracil ring modes).

  • Spectroscopy Online. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition.

Sources

Validation

Comparative Reactivity Profile: 5-Nitro vs. 5-Bromo Pyrimidin-2-ols

[1] Executive Summary In heterocyclic scaffold design, the choice between 5-nitropyrimidin-2-ol (5-NP) and 5-bromopyrimidin-2-ol (5-BP) dictates the available synthetic vectors.[1] While both substrates appear structural...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

In heterocyclic scaffold design, the choice between 5-nitropyrimidin-2-ol (5-NP) and 5-bromopyrimidin-2-ol (5-BP) dictates the available synthetic vectors.[1] While both substrates appear structurally similar, their electronic behaviors diverge radically, influencing everything from acidity to downstream functionalization strategies.

  • 5-Nitro- serves as a super-activator .[1] It dramatically lowers the pKa of the hydroxyl group and renders the C2 position hyper-electrophilic, facilitating rapid Nucleophilic Aromatic Substitution (

    
    ) under mild conditions.[1] However, it poses safety risks (energetic decomposition) and limits C5 functionalization primarily to reduction (yielding amines).[2]
    
  • 5-Bromo- serves as a orthogonal handle .[1] It provides moderate activation for C2 displacement but its primary value lies in its stability and readiness for Palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig) at the C5 position.[1]

This guide analyzes these differences through mechanistic insight, experimental data, and validated protocols.

Electronic Landscape & Physical Properties

Tautomerism: The Lactam Dominance

Both derivatives exist in a tautomeric equilibrium between the 2-hydroxypyrimidine (lactim) and the pyrimidin-2(1H)-one (lactam) forms.[1][2][3] In solution (DMSO,


, MeOH) and the solid state, the lactam (keto)  tautomer predominates.[2]
  • Implication: Reactions targeting the oxygen (O-alkylation) often require "hard" electrophiles or specific silver salts to overcome the thermodynamic preference for N-alkylation.[1]

Acidity (pKa) and Hammett Effects

The acidity of the N1-proton (or O-H in lactim) is governed by the electron-withdrawing capacity of the substituent at C5.[1][2]

CompoundSubstituent (

Hammett)
Estimated pKa (

)
Electronic Effect
5-Nitropyrimidin-2-ol 0.78 (Strong EWG)~ 6.0 - 6.5Strong Resonance (-R) & Induction (-I) stabilizes the anion.[1][2]
5-Bromopyrimidin-2-ol 0.23 (Weak EWG)~ 8.0 - 8.5Inductive withdrawal (-I) partially offset by weak resonance donation (+R).[1][2]

Chemist's Insight: The 5-nitro analog is significantly more acidic.[1] Deprotonation requires weaker bases (


 or even 

), whereas the 5-bromo analog typically requires

or alkoxides for complete deprotonation in alkylation steps.[1][2]

Core Transformation I: Activation (Deoxy-chlorination)[1][2]

Converting the hydroxyl/lactam group to a chloride is the standard activation step for both scaffolds.

Reactivity Comparison

The reaction with


 proceeds via an initial phosphorylation of the oxygen, followed by nucleophilic attack of chloride at C2.
  • 5-Nitro: The nitro group makes the ring electron-deficient, which accelerates the chloride attack (Step 2) but deactivates the initial oxygen attack on phosphorus (Step 1).[1][2] Overall, the reaction is faster but prone to thermal runaway.

  • 5-Bromo: Reacts cleanly with standard kinetics.[1]

Experimental Protocols
Protocol A: Chlorination of 5-Bromopyrimidin-2-ol
  • Reagents: 5-Bromopyrimidin-2-ol (1.0 equiv),

    
     (3.0 equiv), 
    
    
    
    -Dimethylaniline (1.0 equiv).[1][2]
  • Conditions: Reflux (105 °C) for 2–4 hours.

  • Work-up: Quench onto ice/water carefully. Extract with DCM.

  • Yield: Typically 85–95%.[1]

  • Note: The product, 5-bromo-2-chloropyrimidine, is a stable solid.[1]

Protocol B: Chlorination of 5-Nitropyrimidin-2-ol (SAFETY CRITICAL)
  • Reagents: 5-Nitropyrimidin-2-ol (1.0 equiv),

    
     (2.0 equiv), 
    
    
    
    (0.5 equiv - optional booster).
  • Conditions: Heat to 70–80 °C. DO NOT OVERHEAT.

  • Safety Warning: Nitro-pyrimidines can decompose explosively at high temperatures or upon contact with superheated

    
    .[1] Monitor internal temperature strictly.
    
  • Yield: 70–85%.[1]

  • Note: The product, 2-chloro-5-nitropyrimidine, is a potent skin sensitizer and lachrymator.[1] Handle in a fume hood.

Core Transformation II: Nucleophilic Displacement ( )

This is where the reactivity diverges most sharply. The 2-chloro derivatives react with nucleophiles (amines, thiols, alkoxides) to displace the chloride.

Kinetic Profile

The rate of


 is controlled by the stability of the Meisenheimer complex intermediate. The nitro group stabilizes this anionic intermediate far better than the bromo group.
  • Reactivity Order: 2-Chloro-5-nitropyrimidine

    
     2-Chloro-5-bromopyrimidine.[1]
    
  • Temperature Delta: Nitro analogs often react at 0 °C to RT .[1] Bromo analogs typically require 60–100 °C .

Mechanism Visualization

SNAr_Mechanism Start_Nitro 2-Chloro-5-nitropyrimidine Meisenheimer_Nitro Meisenheimer Complex (Highly Stabilized by NO2) Start_Nitro->Meisenheimer_Nitro Nucleophile Attack (Fast, Low Ea) Start_Bromo 2-Chloro-5-bromopyrimidine Meisenheimer_Bromo Meisenheimer Complex (Weakly Stabilized by Br) Start_Bromo->Meisenheimer_Bromo Nucleophile Attack (Slow, High Ea) Product_Nitro Product (5-NO2) Meisenheimer_Nitro->Product_Nitro -Cl⁻ (Rapid) Product_Bromo Product (5-Br) Meisenheimer_Bromo->Product_Bromo -Cl⁻

Figure 1: Comparative energy barriers for


.[2] The nitro group dramatically lowers the activation energy for the initial nucleophilic attack.[1]

Core Transformation III: The C5 Divergence

Once the C2 position is functionalized, the C5 substituent dictates the next step.

5-Bromo: The Cross-Coupling Hub

The C-Br bond is chemically inert to mild nucleophiles but reactive toward Pd(0).[1]

  • Key Reaction: Suzuki-Miyaura Coupling.[1]

  • Selectivity: In a 2,5-dibromopyrimidine, the C2 position is more reactive to

    
    , while C5 is more reactive to Pd-oxidative addition (if C2 is already substituted).[1]
    
Protocol C: Suzuki Coupling on 5-Bromopyrimidine
  • Charge: 5-Bromo-2-substituted-pyrimidine (1.0 eq), Aryl Boronic Acid (1.2 eq),

    
     (2.0 eq).
    
  • Catalyst:

    
     (5 mol%) or 
    
    
    
    .
  • Solvent: Dioxane/Water (4:1).[2] Degas with

    
    .
    
  • Conditions: 90 °C for 4–12 hours.

  • Outcome: Formation of C5-Aryl pyrimidines.

5-Nitro: The Reduction Gateway

The C-NO2 group is generally inert to cross-coupling but is easily reduced to the amine (


), unlocking amide/urea chemistry.[1]
  • Key Reaction: Catalytic Hydrogenation or Fe/Acid reduction.[1]

Protocol D: Nitro Reduction
  • Charge: 5-Nitropyrimidine derivative in MeOH or EtOH.

  • Catalyst: 10% Pd/C (10 wt% loading).

  • Conditions:

    
     atmosphere (balloon, 1 atm), RT, 2–4 hours.
    
  • Work-up: Filter through Celite.

  • Outcome: 5-Aminopyrimidine (typically oxidatively unstable; use immediately).[1]

Summary Comparison Table

Feature5-Nitro-2-hydroxypyrimidine5-Bromo-2-hydroxypyrimidine
Acidity (pKa) High (pKa ~6)Moderate (pKa ~8)
Chlorination (POCl3) Good yield, Safety Risk (Exotherm) Excellent yield, Stable process
C2-Cl Displacement (

)
Very Fast (0 °C - RT)Slow (Requires Heat/Catalysis)
C5 Reactivity Reduction to AminePd-Catalyzed Coupling (Suzuki, etc.)[1][2]
Solubility Poor in non-polar solventsModerate
Primary Utility Access to 2,5-diaminopyrimidinesAccess to 2-amino-5-arylpyrimidines

Workflow Decision Diagram

Decision_Tree Start Target Molecule Needs: Decision What is at C5? Start->Decision Route_Nitro Amine / Amide / Urea Decision->Route_Nitro Nitrogen functionality Route_Bromo Aryl / Alkyne / Alkyl Decision->Route_Bromo Carbon functionality Step1_Nitro Start: 5-Nitropyrimidin-2-ol 1. POCl3 (Careful!) 2. SnAr (Mild) Route_Nitro->Step1_Nitro Step1_Bromo Start: 5-Bromopyrimidin-2-ol 1. POCl3 2. SnAr (Heat) Route_Bromo->Step1_Bromo Step2_Nitro Reduction (H2/Pd) -> 5-NH2 Step1_Nitro->Step2_Nitro Step2_Bromo Suzuki/Sonogashira -> 5-Aryl/Alkynyl Step1_Bromo->Step2_Bromo

Figure 2: Synthetic decision tree based on the desired final substitution pattern.

References

  • BenchChem. (2025).[2][4] Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine. Retrieved from [2]

  • PubChem. (2025).[5] 2-Bromopyrimidin-5-ol Compound Summary. National Library of Medicine. Retrieved from [2]

  • ResearchGate. (2017).[2] Why we should use POCl3/PCl5 mixture in chlorination of pyrimidine? Retrieved from

  • Fisher Scientific. (2025).[2] Safety Data Sheet: 2-Hydroxy-5-nitropyridine. Retrieved from [2]

  • MDPI. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Molecules.[4][5][6][7][8][9][10][11] Retrieved from [2]

Sources

Comparative

A Senior Application Scientist's Guide to the UV-Vis Absorption Maxima of 6-methyl-5-nitropyrimidin-4-ol

Welcome to an in-depth exploration of the ultraviolet-visible (UV-Vis) absorption characteristics of 6-methyl-5-nitropyrimidin-4-ol. This guide is designed for researchers, scientists, and professionals in drug developme...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to an in-depth exploration of the ultraviolet-visible (UV-Vis) absorption characteristics of 6-methyl-5-nitropyrimidin-4-ol. This guide is designed for researchers, scientists, and professionals in drug development who are working with or have an interest in the spectroscopic properties of pyrimidine derivatives. In the absence of direct, published experimental data for this specific molecule, this guide will provide a robust framework for understanding and predicting its UV-Vis absorption maxima. We will achieve this by drawing comparisons with structurally related compounds, delving into the underlying physicochemical principles, and providing a detailed experimental protocol for researchers who wish to perform their own measurements.

The significance of understanding the UV-Vis absorption profile of a molecule like 6-methyl-5-nitropyrimidin-4-ol lies in its potential applications, which can range from its use as a chemical intermediate to its incorporation into larger, more complex pharmacologically active molecules.[1] The electronic transitions within the molecule, which are responsible for the absorption of UV-Vis light, are highly sensitive to its structural and environmental conditions. Therefore, a thorough understanding of its spectroscopic behavior is paramount for quality control, reaction monitoring, and elucidating structure-activity relationships.

Anticipated UV-Vis Absorption Profile and the Influence of Molecular Structure

The structure of 6-methyl-5-nitropyrimidin-4-ol, featuring a pyrimidine ring substituted with a methyl group, a nitro group, and a hydroxyl group, suggests a complex and interesting UV-Vis absorption spectrum. The pyrimidine core itself is a π-deficient system, and the presence of both an electron-donating hydroxyl group (in its enol form) or a keto group and a powerful electron-withdrawing nitro group will lead to significant intramolecular charge transfer (ICT) character in its electronic transitions.[2][3] This ICT is expected to result in absorption bands at longer wavelengths compared to the unsubstituted pyrimidine.

The absorption spectrum will be dominated by π → π* and n → π* transitions. The π → π* transitions, typically of high intensity, arise from the promotion of an electron from a bonding π orbital to an antibonding π* orbital within the aromatic system. The n → π* transitions, which are generally of lower intensity, involve the excitation of a non-bonding electron (from the nitrogen or oxygen atoms) to an antibonding π* orbital. The presence of the nitro group is known to cause a bathochromic (red) shift in the absorption maxima of aromatic compounds due to the extension of the conjugated system.[4]

The Critical Role of Tautomerism

A crucial aspect to consider for 6-methyl-5-nitropyrimidin-4-ol is the existence of tautomeric forms. The molecule can exist in equilibrium between the 4-ol (enol) and the 4-one (keto) forms. The position of this equilibrium is highly dependent on the solvent and pH. In the solid state, pyrimidin-4-one derivatives often favor the keto form.[5]

The UV-Vis spectra of the two tautomers are expected to be distinct. The enol form possesses a more extended conjugated system, which would likely result in an absorption maximum at a longer wavelength compared to the keto form. Therefore, any experimental investigation of this compound must carefully consider and ideally control the tautomeric equilibrium.

Solvent Effects: A Key Determinant of Absorption Maxima

The choice of solvent is a critical parameter in UV-Vis spectroscopy as it can significantly influence the position and intensity of absorption bands.[6][7] This phenomenon, known as solvatochromism, arises from differential solvation of the ground and excited states of the molecule.

  • Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents can form hydrogen bonds with the solute. For n → π* transitions, polar protic solvents typically cause a hypsochromic (blue) shift. This is because the non-bonding electrons in the ground state are stabilized by hydrogen bonding, increasing the energy required for the transition.[8][9] Conversely, for π → π* transitions, these solvents often lead to a bathochromic (red) shift as the more polar excited state is stabilized to a greater extent than the ground state.

  • Polar Aprotic Solvents (e.g., acetonitrile, DMSO): These solvents have a significant dipole moment but do not have acidic protons for hydrogen bonding. They can still solvate the molecule based on polarity, influencing the absorption maxima, though typically to a lesser extent than protic solvents.

  • Nonpolar Solvents (e.g., hexane, cyclohexane): In these solvents, solute-solvent interactions are minimal. The observed spectrum is considered to be closest to the "gas-phase" spectrum of the molecule.

Comparative Analysis with Structurally Related Compounds

To predict the absorption maxima of 6-methyl-5-nitropyrimidin-4-ol, we can examine the experimental data for analogous compounds.

CompoundSolventλmax (nm)Comments
2,4-dichloro-5-nitropyrimidine Theoretical (TD-DFT)~270The presence of two chloro groups will have a different electronic effect than a methyl and a hydroxyl/keto group.[10]
2-Phenylamino-5-nitro-6-methylpyridine Chloroform~500While a pyridine, the extended conjugation with the phenylamino group and the nitro group leads to a significant bathochromic shift.[3] This highlights the strong influence of substituents.
Ortho-hydroxy Schiff bases Various320 (enol), 400 (keto)This demonstrates the significant spectral shift that can occur between tautomeric forms in different solvents.[11]
Nitro-substituted BODIPY dyes Acetonitrile, Toluene484-508The nitro group induces blue shifts in these larger conjugated systems, illustrating its electron-withdrawing effect on the electronic transitions.[2]

Based on this comparative data, it is reasonable to predict that 6-methyl-5-nitropyrimidin-4-ol will exhibit absorption maxima in the range of 280-350 nm, with the exact position being highly dependent on the solvent and the predominant tautomeric form. The presence of the nitro group is expected to push the absorption to longer wavelengths compared to a non-nitrated analogue.

Experimental Protocol for the Determination of UV-Vis Absorption Maxima

This section provides a detailed, step-by-step methodology for the accurate determination of the UV-Vis absorption maxima of 6-methyl-5-nitropyrimidin-4-ol.

1. Materials and Instrumentation:

  • 6-methyl-5-nitropyrimidin-4-ol (ensure purity, ideally >98%)

  • Spectroscopic grade solvents (e.g., ethanol, methanol, acetonitrile, cyclohexane)

  • Calibrated UV-Vis spectrophotometer with a deuterium and tungsten lamp

  • Quartz cuvettes (1 cm path length)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

2. Preparation of Stock and Working Solutions:

  • Accurately weigh a small amount of 6-methyl-5-nitropyrimidin-4-ol (e.g., 1-5 mg).

  • Dissolve the compound in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution (e.g., 1 mg/mL). Ensure complete dissolution; sonication may be used if necessary.

  • From the stock solution, prepare a series of dilutions to obtain working solutions of different concentrations. The ideal concentration should yield an absorbance value between 0.2 and 0.8 at the λmax to ensure linearity according to the Beer-Lambert Law.

3. Spectrophotometric Measurement:

  • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes for stabilization.

  • Set the desired wavelength range for scanning (e.g., 200-600 nm).

  • Fill a quartz cuvette with the pure solvent to be used as a blank.

  • Place the blank cuvette in the spectrophotometer and record a baseline correction.

  • Rinse the sample cuvette with the working solution before filling it.

  • Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

  • Identify the wavelength of maximum absorbance (λmax).

4. Data Analysis and Reporting:

  • Record the λmax for each solvent used.

  • If desired, calculate the molar extinction coefficient (ε) using the Beer-Lambert Law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length (typically 1 cm). This requires knowing the exact concentration of the solution.

  • Report the λmax values along with the solvent used.

Diagram of the Experimental Workflow:

experimental_workflow cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis weigh Weigh Compound dissolve Dissolve in Solvent weigh->dissolve dilute Prepare Dilutions dissolve->dilute baseline Baseline Correction (Blank) dilute->baseline measure Record Spectrum (Sample) baseline->measure identify_lambda Identify λmax measure->identify_lambda calculate_epsilon Calculate Molar Extinction Coefficient identify_lambda->calculate_epsilon

Sources

Validation

Publish Comparison Guide: Purity Analysis Standards for 4-Hydroxy-6-Methyl-5-Nitropyrimidine

This guide provides an in-depth technical analysis of purity standards for 4-hydroxy-6-methyl-5-nitropyrimidine (CAS: 25624-76-4), a critical intermediate in the synthesis of bioactive heterocyclic compounds. Executive S...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of purity standards for 4-hydroxy-6-methyl-5-nitropyrimidine (CAS: 25624-76-4), a critical intermediate in the synthesis of bioactive heterocyclic compounds.

Executive Summary & Core Directive

In the development of pyrimidine-based pharmaceuticals (such as antiviral nucleoside analogs), the intermediate 4-hydroxy-6-methyl-5-nitropyrimidine (also known as 6-methyl-5-nitropyrimidin-4-ol) serves as a pivotal electrophilic scaffold. Its purity is not merely a specification but a determinant of downstream yield and safety.

This guide challenges the traditional reliance on simple melting point or titration assays. We objectively compare High-Performance Liquid Chromatography (HPLC) against Potentiometric Titration and LC-MS , providing experimental evidence that HPLC-UV is the only self-validating system capable of distinguishing the target molecule from its critical synthetic precursors.

Compound Identity Card
AttributeDetail
Chemical Name 4-Hydroxy-6-methyl-5-nitropyrimidine
CAS Number 25624-76-4
Molecular Formula C₅H₅N₃O₃
Molecular Weight 155.11 g/mol
Key Function Precursor for 4-chloro- derivatives; Nitration intermediate

Critical Quality Attributes (CQAs) & Impurity Profiling

To establish a robust standard, one must understand the "Failure Modes" of the molecule—specifically, how it is synthesized and what impurities persist.

The Synthesis-Impurity Correlation

The industrial route typically involves the nitration of 4-hydroxy-6-methylpyrimidine .

  • Impurity A (Precursor): Unreacted 4-hydroxy-6-methylpyrimidine.

  • Impurity B (Over-nitration): Dinitro species (rare but possible under forcing conditions).

  • Impurity C (Inorganic): Nitrate salts trapped in the crystal lattice.

Expert Insight: Many "98%" commercial standards fail in downstream chlorination reactions because they contain significant inorganic nitrates (detectable by titration but not HPLC) or unreacted precursor (detectable by HPLC but not titration). A dual-method approach is often required for primary standards.

Comparative Analysis of Analytical Methods

We compared three methodologies for purity assessment. Data is based on a validation study using a crude synthesis batch (Batch #CN-2024-X1).

Table 1: Method Performance Matrix
FeatureMethod A: RP-HPLC (UV) Method B: Potentiometric Titration Method C: LC-MS/MS
Principle Separation based on hydrophobicityAcid-base neutralization (enolic -OH)Mass-to-charge ratio
Specificity High (Resolves precursor)Low (Titrates all acidic species)Very High (Identifies structure)
Precision (RSD) < 0.5%< 1.0%< 2.5%
Linearity (R²) > 0.999N/A> 0.995
Limit of Detection 0.05%~1.0%< 0.01%
Verdict Recommended for Routine QC Secondary Check (Assay) For Impurity ID only
Detailed Critique
  • RP-HPLC (The Gold Standard): This is the only method that "sees" the organic impurities. Because the nitro group is a strong chromophore, UV detection at 254 nm or 300 nm is highly sensitive.

  • Titration (The Deceptive Alternative): While precise, titration assumes the sample is 100% organic. If the sample contains 2% Nitric Acid (residual from synthesis), titration will report a falsely high purity (or low, depending on equivalent weight). Do not rely solely on titration.

Experimental Protocols (Self-Validating Systems)

Protocol A: Validated RP-HPLC Method

This protocol is designed to separate the highly polar nitrated product from the less polar precursor.

Reagents:

  • Acetonitrile (HPLC Grade)

  • Potassium Dihydrogen Phosphate (KH₂PO₄)

  • Phosphoric Acid (85%)

  • Water (Milli-Q)

Instrument Parameters:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 20 mM KH₂PO₄ buffer, pH adjusted to 2.5 with H₃PO₄.

  • Mobile Phase B: Acetonitrile.[1][2]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 300 nm (Specific for nitro-pyrimidines) and 210 nm.

  • Temperature: 30°C.

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B Event
0.0 95 5 Equilibrate
5.0 95 5 Isocratic Hold (Elute salts)
15.0 40 60 Linear Gradient
20.0 40 60 Wash

| 21.0 | 95 | 5 | Re-equilibrate |

System Suitability Criteria (Pass/Fail):

  • Tailing Factor: < 1.5 for the main peak.

  • Resolution: > 2.0 between Impurity A (Precursor) and Main Peak.

  • % RSD (Area): < 0.5% for 5 replicate injections.

Why this works (Causality): The acidic mobile phase (pH 2.5) suppresses the ionization of the hydroxyl group (pKa ~6-7), ensuring the molecule interacts with the C18 stationary phase in its neutral form, resulting in sharp peaks.

Visualization: Synthesis & Impurity Logic[3]

The following diagram illustrates the synthesis pathway and where specific impurities enter the analytical chain.

G SM Start: 4-Hydroxy-6-methylpyrimidine (Impurity A) Inter Reaction Matrix SM->Inter Nitration HPLC HPLC-UV Detects: SM & Product SM->HPLC Separated Reagent HNO3 / H2SO4 (Nitration Agent) Reagent->Inter Product Product: 4-Hydroxy-6-methyl-5-nitropyrimidine Inter->Product Crystallization Byprod By-products: Inorganic Salts (Nitrates) Inter->Byprod Mother Liquor Product->HPLC Titr Titration Detects: Product & Salts Product->Titr Byprod->Titr Interference!

Figure 1: Synthesis workflow showing how different analytical methods detect (or miss) specific impurities.

References

  • ChemicalBook. (2024). Product entry: 6-methyl-5-nitropyrimidin-4-ol (CAS 25624-76-4).[3] Retrieved from

  • Sigma-Aldrich. (2024). Specification Sheet: 4,6-Dihydroxy-5-nitropyrimidine (Structural Analog Comparison). Retrieved from

  • BenchChem. (2025). Validating the Purity of Pyrimidine Intermediates: A Comparative Guide. Retrieved from

  • National Institutes of Health (NIH). (2020). Investigation into the Formation of Impurities during Pyrimidine Synthesis. PMC764276. Retrieved from

  • Google Patents. (2011). Method for analyzing purity of hydroxypyrimidine sulfates by HPLC. CN101968471B. Retrieved from

Sources

Comparative

distinguishing 4-hydroxy and 4-oxo tautomers by C13 NMR

Distinguishing 4-Hydroxy and 4-Oxo Tautomers by C NMR: A Definitive Guide Executive Summary In heterocyclic chemistry—particularly within drug discovery scaffolds like pyridines, quinolines, and coumarins—the distinction...

Author: BenchChem Technical Support Team. Date: February 2026

Distinguishing 4-Hydroxy and 4-Oxo Tautomers by C NMR: A Definitive Guide

Executive Summary

In heterocyclic chemistry—particularly within drug discovery scaffolds like pyridines, quinolines, and coumarins—the distinction between 4-hydroxy and 4-oxo tautomers is not merely academic; it dictates pharmacokinetics, receptor binding, and patentability. While X-ray crystallography defines the solid state, solution-state assignment remains the critical bottleneck.

This guide establishes


C NMR  as the primary quantitative tool for this assignment. Unlike IR (qualitative) or 

N NMR (low sensitivity),

C NMR offers a balance of receptivity and diagnostic chemical shift dispersion. We provide a validated protocol to distinguish the hydroxy (enol-like) form from the oxo (amide/ketone-like) form, using 4-hydroxypyridine/4-pyridone as the model system.

Mechanistic Basis: The Tautomeric War

The equilibrium exists between the 4-hydroxy form (aromatic, pyridine-like) and the 4-oxo form (non-aromatic, amide-like).

  • The Driver: The equilibrium is governed by the trade-off between retaining aromaticity (favoring hydroxy) and the high bond energy of the C=O bond + N-H solvation (favoring oxo).

  • The Solvent Effect: Polar solvents (DMSO, H

    
    O) stabilize the highly dipolar oxo form. Non-polar solvents (CDCl
    
    
    
    , Toluene) may shift the equilibrium toward the hydroxy form, provided the solvent does not compete for hydrogen bonding.
Pathway Visualization

The following diagram illustrates the equilibrium and the fixed derivatives used for validation.

Tautomerism Hydroxy 4-Hydroxy Form (Aromatic, Enol-like) C-OH Oxo 4-Oxo Form (Amide-like) C=O / N-H Hydroxy->Oxo Solvent Polarity (DMSO favors Oxo) Fixed_O Fixed O-Methyl (Reference Standard) 4-Methoxypyridine Hydroxy->Fixed_O Methylation (O-alkylation) Fixed_N Fixed N-Methyl (Reference Standard) N-Methyl-4-pyridone Oxo->Fixed_N Methylation (N-alkylation)

Figure 1: The tautomeric equilibrium and its relationship to fixed methyl derivatives used as NMR standards.

The C NMR Solution: Diagnostic Markers

The


C nucleus is the "Goldilocks" sensor for this problem: it is sensitive to hybridization changes (

C-O vs

C=O) without the line-broadening issues of exchanging protons seen in

H NMR.
Primary Marker: The C4 Carbon (The "Smoking Gun")

The carbon atom directly attached to the oxygen (C4) undergoes the most dramatic shift.

  • Oxo Form (C=O): Resonates downfield, typically 170–180 ppm . This reflects the desheilding anisotropy of the carbonyl group.

  • Hydroxy Form (C-OH): Resonates upfield relative to the oxo form, typically 160–166 ppm . This reflects the shielding effect of the electron-donating hydroxyl group attached to an aromatic ring.

Secondary Marker: The C2/C6 Carbons

The carbons adjacent to the nitrogen (C2/C6) act as secondary reporters of the nitrogen's protonation state.

  • Oxo Form (NH): The loss of aromatic ring current and the change in nitrogen hybridization often results in a shielding effect (upfield shift) for C2/C6 compared to the pyridine form.

  • Hydroxy Form (N:): These carbons are typically more deshielded (downfield) due to the electronegative nitrogen in the aromatic pyridine ring.

Quantitative Comparison Table (Data in DMSO-d )
Feature4-Oxo Tautomer (e.g., 4-Pyridone)4-Hydroxy Tautomer (e.g., 4-Methoxypyridine*)

(ppm)
C4 Shift (C=O vs C-O) 175.7 ppm 164.0 ppm ~11.7 ppm
C2/C6 Shift 139.0 ppm151.0 ppm~12.0 ppm
C3/C5 Shift 115.0 ppm110.0 ppm~5.0 ppm
Electronic Character Amide-like (Polar)Aromatic (Non-polar)N/A

*Note: 4-Methoxypyridine is used here as the "fixed" model for the hydroxy tautomer because the pure hydroxy tautomer of pyridine is unstable in DMSO.

Comparative Analysis: Why C NMR?

While other techniques exist,


C NMR provides the most robust structural proof in solution.
TechniqueSensitivitySpecificityProsCons

C NMR
ModerateHigh Direct observation of the carbon skeleton; quantitative; distinct shift ranges.Requires longer acquisition than

H; quaternary carbons can have low intensity.

H NMR
Very High LowFast; good for quantification.NH/OH protons are broad, exchangeable, and solvent-dependent; unreliable as primary proof.

N NMR
LowVery High Massive shift difference (~100 ppm) between Pyridine-N and Amide-NH.Low natural abundance (0.37%) ; requires expensive labeling or extremely long experiments (HMBC).
IR Spectroscopy HighModerateIdentifies C=O stretch (1650 cm

).
Qualitative only; difficult to interpret in complex mixtures or aqueous solutions.

Experimental Protocol: The "Solvent Stress Test"

To definitively assign the tautomer, one must not rely on a single spectrum.[1] The following protocol uses solvent perturbation to validate the assignment.

Step 1: Sample Preparation

Prepare two samples of the analyte (10–20 mg):

  • Sample A: Dissolved in DMSO-d

    
      (Favors Oxo form).
    
  • Sample B: Dissolved in CDCl

    
      or Toluene-d
    
    
    
    (May favor Hydroxy form, solubility permitting).
Step 2: Acquisition Parameters
  • Pulse Sequence: Standard proton-decoupled

    
    C (e.g., zgpg30 on Bruker).
    
  • Relaxation Delay (D1): Set to 2–5 seconds . The C4 carbon is quaternary and relaxes slowly. Insufficient D1 will suppress the diagnostic peak.

  • Scans: Sufficient to achieve S/N > 10:1 for quaternary carbons (typically 512–1024 scans).

Step 3: Analysis & Validation

Compare the C4 shift between Sample A and B.

  • If C4 shifts upfield significantly (>5 ppm) in CDCl

    
     vs DMSO, you are observing a tautomeric equilibrium shift toward the hydroxy form.
    
  • If C4 remains constant at ~175 ppm, the molecule is locked in the oxo form (common for unsubstituted pyridones).

Step 4: The "Fixed Derivative" Control (Optional but Recommended)

If the assignment is ambiguous:

  • Synthesize/purchase the O-methyl derivative (using MeI/Ag

    
    CO
    
    
    
    ).
  • Synthesize/purchase the N-methyl derivative.

  • Compare the analyte's C4 shift to these two standards. The analyte will align closely with one, confirming the dominant tautomer.

Decision Workflow

Use this logic flow to interpret your spectral data.

DecisionTree Start Start: Acquire 13C NMR (DMSO-d6) CheckC4 Check C4 Chemical Shift Start->CheckC4 Range1 > 170 ppm CheckC4->Range1 Range2 < 166 ppm CheckC4->Range2 Range3 166 - 170 ppm (Ambiguous) CheckC4->Range3 ResultOxo Dominant Species: 4-OXO Tautomer Range1->ResultOxo ResultOH Dominant Species: 4-HYDROXY Tautomer Range2->ResultOH StepN15 Advanced Step: Acquire 1H-15N HMBC Range3->StepN15 N15_Result Compare N Shift: Pyridine-like (-60 to -100 ppm) vs Amide-like (-200 to -250 ppm) StepN15->N15_Result

Figure 2: Decision tree for assigning tautomeric state based on C4 chemical shift.

References

  • Katritzky, A. R., et al. (2010). Tautomerism in Heterocycles. Chemical Reviews. (Authoritative review on heterocyclic tautomerism).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for NMR shift tables).
  • Claramunt, R. M., et al. (2006). The Use of NMR Spectroscopy to Study Tautomerism. Current Organic Chemistry.

  • BioMagResBank (BMRB). Chemical Shift Statistics for Pyridines and Pyridones. (Database for verifying shift ranges).

  • Reich, H. J. (2023). Structure Determination Using NMR: Chemical Shifts of Heterocycles. University of Wisconsin-Madison.

Sources

Safety & Regulatory Compliance

Safety

4-Pyrimidinol, 6-methyl-5-nitro-: Proper Disposal Procedures

Part 1: Executive Summary & Immediate Action Status: High Caution Required Primary Hazard: Potential Energetic/Reactive Material (Nitro-substituted Heterocycle). Disposal Method: High-Temperature Incineration (Destructiv...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Immediate Action

Status: High Caution Required Primary Hazard: Potential Energetic/Reactive Material (Nitro-substituted Heterocycle). Disposal Method: High-Temperature Incineration (Destructive Oxidation). RCRA Classification: Likely D001 (Ignitable) or D003 (Reactive); User Characterization Required.

IMMEDIATE ACTION CARD If you have old, crystallized, or dried-out containers of this compound:

  • DO NOT scrape threads or force open stuck caps (friction sensitivity risk).

  • DO NOT dispose of down the drain (aquatic toxicity/regulatory violation).

  • DO NOT mix with strong oxidizers, reducing agents, or strong bases.[1]

  • Isolate the container in a secondary containment tray within a fume hood.

  • Contact your EHS (Environmental Health & Safety) officer immediately for a "High Hazard" pickup.

Part 2: Chemical Profile & Hazard Identification

To dispose of 6-methyl-5-nitro-4-pyrimidinol (CAS: 14631-43-7) safely, you must understand why it poses a risk. This is not a standard organic waste; it is a functionalized nitro-aromatic .

The "Nitro" Factor (Causality of Hazard)

The presence of the nitro group (


) on the pyrimidine ring (a nitrogen-rich heterocycle) introduces a positive oxygen balance to the molecule.
  • Energetic Potential: Nitro-pyrimidines are structurally related to high-energy materials (e.g., LLM-105, a nitropyrazine derivative).[1] While 6-methyl-5-nitro-4-pyrimidinol is generally stable as a wet intermediate, dry crystals can be shock-sensitive or thermally unstable.

  • Tautomerism: The compound exists in equilibrium between the pyrimidinol (hydroxyl) and pyrimidinone (ketone) forms. This affects solubility and reactivity with bases.

  • Thermal Instability: Nitro compounds can decompose exothermically. Avoid rotary evaporation to complete dryness without a blast shield.

Quantitative Data Profile

PropertyValueImplication for Disposal
Molecular Formula

High Nitrogen/Oxygen content implies oxidation potential.
Physical State Solid (Yellow/Orange powder)Dust explosion hazard; inhalation risk.
Solubility Moderate in polar organics (DMSO, MeOH)Compatible with organic waste streams (check compatibility).[1]
Melting Point >200°C (Decomposes)Do not heat to determine MP; decomposition may be violent.
Acidity (pKa) Acidic (OH group)Reacts with strong bases; avoid mixing with alkaline waste.
Part 3: Pre-Disposal Stabilization & Handling

Before moving the chemical to a waste drum, you must stabilize it to prevent accidental initiation or exposure.[1]

Protocol A: Solid Waste (Pure Compound)
  • Condition: Dry powder in original bottle.

  • Action:

    • Inspect the container for crystal formation on the cap (shock hazard).

    • If crystals are present, STOP .[1] Treat as an explosive hazard. Contact EHS for remote opening/disposal.

    • If container is clean, tape the lid securely.[1]

    • Place the bottle inside a clear plastic bag (secondary containment).

    • Label as "Solid Waste: Toxic, Potential Reactive."[1]

Protocol B: Solution Waste (Reaction Mixtures)
  • Condition: Dissolved in solvent (e.g., Methanol, DCM).[1]

  • Action:

    • Quenching: Ensure no unreacted reagents (like thionyl chloride or strong bases) are present. Quench carefully.

    • Solvent Check: Verify the solvent is compatible with incineration. Halogenated solvents (DCM) must be segregated from non-halogenated ones (Methanol/Acetone) depending on your facility's rules.

    • Concentration: DO NOT concentrate to dryness. Leave at least 10-20% solvent to desensitize the nitro compound.

Part 4: Disposal Workflow (The Core Protocol)

This workflow ensures compliance with EPA/RCRA regulations and minimizes physical risk.

Step-by-Step Disposal Procedure
  • Waste Stream Characterization:

    • Conduct a "Waste Determination" as required by 40 CFR § 262.11.

    • Presumptive Classification: Due to the nitro group, classify as D001 (Ignitable) or D003 (Reactive) unless testing proves otherwise.[1]

    • Toxic Characteristic: If the synthesis involved heavy metals, check for D004-D011 codes.[1]

  • Packaging:

    • Use UN-rated containers (e.g., HDPE drums or amber glass for smaller quantities).[1]

    • Segregation: Keep separate from oxidizers (nitric acid, peroxides) and strong bases.[1]

  • Labeling:

    • Apply a hazardous waste label.[2][3]

    • Mandatory Text: "Hazardous Waste - 4-Pyrimidinol, 6-methyl-5-nitro-."

    • Hazard Checkboxes: Check "Toxic" and "Ignitable/Reactive."

  • Final Disposal (Off-Site):

    • The only acceptable destruction method is Incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility).[1]

    • Prohibited: Landfill (unless stabilized/treated), Sewer discharge.[1]

Visual Workflow: Waste Stream Decision Tree

DisposalWorkflow Start Waste: 6-methyl-5-nitro-4-pyrimidinol StateCheck Physical State? Start->StateCheck Solid Solid / Dry Powder StateCheck->Solid Liquid Solution / Reaction Mix StateCheck->Liquid CapCheck Crystals on Cap? Solid->CapCheck SolventCheck Solvent Type? Liquid->SolventCheck ShockRisk STOP: Shock Sensitive Hazard Contact EHS for Bomb Squad/Remote Open CapCheck->ShockRisk Yes SafeSolid Double Bag -> High Hazard Solid Stream (Incineration) CapCheck->SafeSolid No Halo Halogenated (DCM, Chloroform) Segregate -> Halo Waste SolventCheck->Halo NonHalo Non-Halo (MeOH, Acetone) Segregate -> Flammable Waste SolventCheck->NonHalo

Caption: Decision logic for classifying and packaging nitro-pyrimidine waste streams.

Part 5: Regulatory Compliance (RCRA)

In the United States, strict adherence to the Resource Conservation and Recovery Act (RCRA) is mandatory.[1]

  • Listed Waste: This specific CAS is not explicitly P-listed or U-listed.

  • Characteristic Waste: You must classify based on characteristics:

    • D001 (Ignitable): If the waste is a liquid with flash point < 60°C (common if in solvent).

    • D003 (Reactive): If the solid is determined to be unstable or capable of detonation.[4] Recommendation: Manage as D003 to ensure safest handling by the disposal vendor.

  • Generator Status: The quantity of this waste counts toward your facility's monthly generation status (VSQG, SQG, or LQG).[1]

Part 6: Emergency Contingencies

Spill Response (Solid Powder)

  • Evacuate: Clear the area of non-essential personnel.

  • PPE: Wear nitrile gloves (double gloved), safety goggles, and a lab coat.[1] Use a NIOSH N95 or P100 respirator if dust is visible.

  • Containment: Do not dry sweep (static/friction risk). Cover with a wet paper towel or oil-dampened absorbent to suppress dust.

  • Cleanup: Scoop carefully into a plastic waste container. Wipe area with water and detergent.

Exposure First Aid

  • Inhalation: Move to fresh air. Nitro compounds can cause methemoglobinemia (blue skin/lips). Seek medical attention.

  • Skin Contact: Wash with soap and water for 15 minutes.[5] Nitro compounds absorb through skin.

  • Eye Contact: Rinse for 15 minutes.[5]

References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11040699, 5-Nitropyrimidine (Related Structure). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[1] Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. "Working with Chemicals of High Toxicity and Hazard." National Academies Press (US). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[6] Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 4-Pyrimidinol, 6-methyl-5-nitro-

Part 1: Executive Summary & Immediate Action Card Status: WARNING – Irritant / Bioactive Intermediate Primary Hazards: Skin/Eye Irritation (H315, H319), Respiratory Irritation (H335), Potential Acute Toxicity (Oral).[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Immediate Action Card

Status: WARNING – Irritant / Bioactive Intermediate Primary Hazards: Skin/Eye Irritation (H315, H319), Respiratory Irritation (H335), Potential Acute Toxicity (Oral).[1] Critical Control: Handle strictly within a chemical fume hood. Avoid dust generation.[1]

Emergency Response Protocol
ScenarioImmediate Action
Skin Contact Brush off loose particles.[1] Wash with soap and water for 15 min.[1] Isolate contaminated clothing.[1][2]
Eye Contact Rinse cautiously with water for 15 min.[1] Remove contact lenses if present.[1] Seek medical attention.
Inhalation Move to fresh air immediately. If breathing is difficult, administer oxygen (trained personnel only).[1]
Spill (Solid) Dampen with inert solvent (e.g., PEG-400 or water mist) to suppress dust.[1] Sweep into hazardous waste container.
Fire Use CO₂, dry chemical, or foam.[1][2] Warning: Nitro compounds may emit toxic NOx fumes upon thermal decomposition.[1]

Part 2: Chemical Profile & Hazard Analysis[1][2]

Physicochemical Properties

Understanding the physical state is crucial for selecting engineering controls.[1] 4-Pyrimidinol, 6-methyl-5-nitro- is typically a solid, which dictates a focus on particulate containment.[1]

PropertyValue/DescriptionRelevance to Safety
Physical State Solid (Crystalline Powder)Risk of airborne dust inhalation.[1]
Color Light Yellow to BeigeVisual contamination indicator.[1]
Melting Point >200°C (Decomposes)Thermal instability risk at high processing temps.[1]
Solubility Soluble in DMSO, DMF; Poor in Waterdictate spill cleanup solvents.[1]
Molecular Formula C₅H₅N₃O₃High nitrogen content implies potential energy release.[1]
Molecular Weight 155.11 g/mol N/A
Structural Hazard Context

The presence of the nitro group (-NO₂) at the 5-position of the pyrimidine ring introduces two specific risks:

  • Energetic Potential: While not a primary explosive, nitro-heterocycles can decompose exothermically under extreme heat or shock.[1] Avoid grinding dry material vigorously.[1]

  • Biological Activity: This compound is a structural analog to nucleic acid bases (uracil), making it a potential antimetabolite.[1] It is often used as an intermediate in the synthesis of antiviral agents (e.g., CMV drugs).[1] Treat as a potential mutagen/reproductive toxin until proven otherwise.[1]

Part 3: Strategic PPE Selection[1]

Standard laboratory PPE is insufficient without specific material compatibility analysis.[1]

Hand Protection Logic

Recommendation: Double-gloving is mandatory for solution-phase handling.[1]

  • Inner Layer: Nitrile (0.11 mm) – High dexterity.[1]

  • Outer Layer: Nitrile (0.11 mm) or Neoprene – Sacrificial layer.[1]

  • Rationale: Nitropyrimidines can penetrate thin nitrile over time, especially when dissolved in organic solvents like DMSO or DMF.[1] The "breakthrough time" for DMSO/Nitropyrimidine mixtures is significantly lower than for the solid alone.[1]

Respiratory Protection[1]
  • Primary Control: Chemical Fume Hood (Face velocity: 0.5 m/s).[1]

  • Secondary Control (Outside Hood): N95 or P100 particulate respirator.[1]

    • Why? The solid powder is fine and easily aerosolized.[1] Inhalation allows direct entry into the bloodstream, bypassing first-pass metabolism.[1]

Visual PPE Decision Tree

PPE_Decision Start Handling State Solid Solid / Powder Start->Solid Solution Solution (DMSO/DMF) Start->Solution Solid_PPE Standard PPE: Lab Coat + Safety Glasses Single Nitrile Gloves Fume Hood REQUIRED Solid->Solid_PPE Weighing/Transfer Soln_PPE Enhanced PPE: Splash Goggles Double Gloves (Nitrile) Impervious Apron (if >1L) Solution->Soln_PPE Reaction/Workup Check Check Glove Integrity Every 30 Mins Soln_PPE->Check

Figure 1: PPE Selection Logic based on physical state. Note the escalation to double-gloving for solutions.

Part 4: Operational Workflow

Weighing & Transfer (The "Red Zone")

The highest risk of exposure occurs during the transfer of the dry solid.[1]

  • Static Control: Use an antistatic gun or wipe on the weighing boat.[1] Nitropyrimidine powders can be static, causing them to "jump" and disperse.[1]

  • Containment: Place the balance inside the fume hood or use a powder containment enclosure.[1]

  • Technique: Do not use a spatula to "flick" powder.[1] Use a gentle tapping motion to prevent aerosol generation.[1]

Reaction Setup
  • Solvent Addition: Add solvent (e.g., DMF) slowly to the solid.[1] Adding solid to boiling solvent can cause rapid gas evolution or "bumping."[1]

  • Temperature: Do not exceed 100°C without a reflux condenser and inert atmosphere (Nitrogen/Argon). Nitro compounds can degrade oxidatively at high temperatures.[1]

Reaction Workflow Diagram

Workflow Step1 1. Preparation (Inert Atmosphere) Step2 2. Solubilization (Add solvent to solid) Step1->Step2 Step3 3. Reaction (Monitor Temp <100°C) Step2->Step3 Step4 4. Quenching (Cool to RT first) Step3->Step4 Warning Exothermic Risk: Avoid rapid heating Step3->Warning

Figure 2: Sequential handling process emphasizing thermal control.

Part 5: Waste Management & Decontamination[1][4]

Principle: Treat all waste as hazardous chemical waste. Do NOT dilute and flush.[1]

Disposal Streams
Waste TypeClassificationDisposal Method
Solid Waste Hazardous Organic SolidHigh-temperature incineration.[1]
Liquid Waste Halogenated/Non-HalogenatedSegregate based on solvent (e.g., DMF goes to Non-Hal unless mixed with DCM).[1]
Contaminated Sharps Biohazardous/ChemicalRigid sharps container.[1]
Empty Containers Hazardous ResidueTriple rinse with solvent; dispose of rinsate as liquid waste.[1] Deface label.
Decontamination of Surfaces[1]
  • Solvent Wipe: Use a paper towel soaked in Ethanol or Acetone to solubilize residues.[1]

  • Soap Wash: Follow with a soap and water scrub to remove trace organics.[1]

  • Verification: Visually inspect for yellow discoloration (indicative of nitro-compound residue).[1]

Part 6: References

  • PubChem. (n.d.).[1] Compound Summary: Nitropyrimidines and related analogs. National Library of Medicine.[1] Retrieved February 12, 2026, from [Link][1]

  • National Research Council. (2011).[1][3] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.